BT2
Description
Properties
IUPAC Name |
3,6-dichloro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPIJMQJAZYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-94-8 | |
| Record name | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of BTK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the intricate mechanisms by which Bruton's Tyrosine Kinase (BTK) inhibitors, a cornerstone in the treatment of B-cell malignancies, exert their therapeutic effects. We will delve into the specifics of both covalent and non-covalent inhibitors, their interaction with the BTK protein, the subsequent impact on downstream signaling cascades, and the molecular underpinnings of therapeutic resistance.
The Central Role of Bruton's Tyrosine Kinase in B-Cell Signaling
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule for the development, differentiation, activation, and survival of B-lymphocytes.[1][2] It is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[4][5] This phosphorylation event triggers a cascade of further downstream signaling involving pathways such as PI3K-AKT and NF-κB, which are crucial for promoting B-cell proliferation and survival.[6][7] In various B-cell malignancies, this signaling pathway is often constitutively active, driving uncontrolled cell growth and survival.[3]
Mechanism of Action: Covalent and Non-Covalent Inhibition
BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the aberrant BCR signaling that fuels malignant B-cell proliferation and survival.[3][8] These inhibitors can be broadly categorized into two main classes based on their binding mechanism: covalent and non-covalent inhibitors.
Covalent BTK Inhibitors
First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors.[9] They form an irreversible covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[6][10][11] This permanent binding leads to the sustained inhibition of BTK's kinase activity.[10]
Non-Covalent BTK Inhibitors
A newer class of BTK inhibitors, including pirtobrutinib and fenebrutinib, are non-covalent inhibitors.[12][13] These inhibitors bind reversibly to the ATP-binding site of BTK through non-covalent interactions such as hydrogen bonds.[14] A key advantage of this mechanism is their ability to inhibit BTK even when the Cys481 residue is mutated, a common mechanism of resistance to covalent inhibitors.[12][13]
Disruption of Downstream Signaling Pathways
By inhibiting BTK, both covalent and non-covalent inhibitors effectively block the transmission of signals from the BCR. This leads to the suppression of downstream signaling pathways critical for the survival and proliferation of malignant B-cells. The ultimate consequences of this inhibition include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[3][6]
Quantitative Analysis of BTK Inhibitor Potency and Selectivity
The efficacy and safety of BTK inhibitors are determined by their potency against BTK and their selectivity, or lack of activity, against other kinases. This is often quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).
| Inhibitor | Type | BTK IC50 (nM) | Off-Target Kinases (selected) | Reference |
| Ibrutinib | Covalent | ~0.5 - 1.5 | EGFR, ITK, TEC, SRC family | [9][15][16] |
| Acalabrutinib | Covalent | ~3 - 5.1 | Minimal off-target activity | [6][9][15] |
| Zanubrutinib | Covalent | ~0.5 | More selective than ibrutinib | [15][17] |
| Pirtobrutinib | Non-Covalent | ~0.4 | Highly selective | [12] |
| Fenebrutinib | Non-Covalent | ~0.17 - 0.5 | Highly selective | [12][18] |
Experimental Protocols for Characterizing BTK Inhibitors
A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of BTK inhibitors.
In Vitro Kinase Activity Assays
-
Principle: These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified BTK.
-
Methodology: A common method is the LANCE (Lanthanide Chelate Excite) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[19] In this assay, a biotinylated peptide substrate and a europium-labeled anti-phosphotyrosine antibody are used. Phosphorylation of the substrate by BTK brings the europium donor and a streptavidin-allophycocyanin acceptor into close proximity, resulting in a FRET signal. The IC50 value is determined by measuring the reduction in the FRET signal at various inhibitor concentrations.[19] Another method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[3][20]
-
Data Output: IC50 values, which represent the concentration of the inhibitor required to reduce BTK activity by 50%.
Cellular Assays for On-Target and Off-Target Effects
-
Principle: These assays assess the activity of BTK inhibitors in a more physiologically relevant cellular context.
-
Methodology: To measure on-target BTK inhibition, B-cell activation can be assessed by measuring the expression of activation markers like CD69 on the surface of B-cells following BCR stimulation.[15] Off-target effects can be evaluated by examining the inhibition of other kinases in different cell types. For example, inhibition of EGFR can be measured by assessing the phosphorylation of EGFR in A431 cells.[15]
-
Data Output: EC50 values, representing the concentration of the inhibitor that produces 50% of its maximal effect in a cellular assay.
Kinome Profiling
-
Principle: To obtain a broad understanding of an inhibitor's selectivity, its activity against a large panel of kinases is tested.
-
Methodology: The KINOMEscan™ platform is a widely used method that employs a competition binding assay to quantify the interactions of a test compound with hundreds of kinases.[15][17]
-
Data Output: A comprehensive profile of the inhibitor's kinase targets, which helps in predicting potential off-target effects.
In Vivo Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of BTK inhibitors in a living organism.
-
Methodology: Human B-cell lymphoma cell lines are subcutaneously or intravenously injected into immunodeficient mice.[21][22] Once tumors are established, the mice are treated with the BTK inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors can be excised for further analysis, such as Western blotting to assess the phosphorylation status of BTK and downstream signaling proteins.[21][22]
-
Data Output: Tumor growth inhibition, survival benefit, and target engagement in the tumor tissue.
Mechanisms of Resistance to BTK Inhibitors
Despite the significant efficacy of BTK inhibitors, acquired resistance can develop, leading to disease progression.
On-Target Mutations in BTK
The most well-characterized mechanism of resistance to covalent BTK inhibitors is the acquisition of mutations in the BTK gene itself.[16][23] The most common mutation is a substitution of cysteine with serine at position 481 (C481S).[23] This mutation prevents the covalent binding of irreversible inhibitors, thereby reducing their efficacy.[23] Other, less common mutations in the BTK kinase domain have also been identified.[24]
Mutations in Downstream Signaling Molecules
Mutations in genes encoding downstream signaling proteins can also lead to resistance by allowing the BCR pathway to remain active despite BTK inhibition. Gain-of-function mutations in PLCG2 are the most frequently observed alterations in this category.[5][17] These mutations render PLCγ2 constitutively active, bypassing the need for BTK-mediated activation.[5][17]
Non-covalent BTK inhibitors, by not relying on binding to Cys481, can overcome resistance mediated by the C481S mutation.[12][13] However, resistance to non-covalent inhibitors can also emerge through the acquisition of other mutations within the BTK kinase domain.[24]
Conclusion
BTK inhibitors represent a paradigm shift in the treatment of B-cell malignancies. Their mechanism of action, centered on the potent and often selective inhibition of BTK, leads to the effective disruption of the pro-survival BCR signaling pathway. A thorough understanding of their binding kinetics, selectivity profiles, and the molecular mechanisms of resistance is crucial for the continued development of next-generation inhibitors and for optimizing their clinical application to improve patient outcomes. The experimental methodologies outlined in this guide provide a framework for the comprehensive evaluation of these important therapeutic agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. BTK Kinase Enzyme System Application Note [promega.sg]
- 4. esmo.org [esmo.org]
- 5. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Assay in Summary_ki [bdb99.ucsd.edu]
- 20. promega.com [promega.com]
- 21. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mechanisms of Resistance to Noncovalent Bruton’s Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Compound BT2: A Dual-Action Modulator of Branched-Chain Amino Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has emerged as a significant pharmacological tool for modulating branched-chain amino acid (BCAA) metabolism. Elevated levels of BCAAs are associated with various metabolic diseases, including insulin resistance and type 2 diabetes. This compound effectively lowers circulating BCAA and their corresponding ketoacids (BCKAs) by targeting a key regulatory enzyme in their catabolic pathway. However, recent evidence has unveiled a dual mechanism of action, revealing that this compound also functions as a mitochondrial uncoupler. This guide provides a comprehensive overview of the effects of this compound on BCAA metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to support further research and drug development endeavors.
Core Mechanism of Action: Targeting the BCAA Catabolic Pathway
The primary mechanism of this compound involves the allosteric inhibition of branched-chain ketoacid dehydrogenase kinase (BCKDK).[1] BCKDK is a mitochondrial enzyme that phosphorylates and thereby inactivates the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The BCKDH complex catalyzes the rate-limiting step in the catabolism of BCAAs (leucine, isoleucine, and valine).[1][2] By inhibiting BCKDK, this compound prevents the phosphorylation of the BCKDH complex, leading to its sustained activation.[1][3] This enhanced BCKDH activity accelerates the degradation of BCKAs, the transamination products of BCAAs, ultimately resulting in reduced plasma concentrations of both BCAAs and BCKAs.[2][4]
Signaling Pathway of BCAA Catabolism and this compound Inhibition
The following diagram illustrates the canonical pathway of BCAA catabolism and the specific point of intervention by the this compound compound.
Caption: BCAA Catabolism and this compound's Point of Intervention.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data regarding the on-target and off-target effects of the this compound compound, compiled from various preclinical studies.
Table 1: On-Target Effects of this compound on BCAA Metabolism
| Parameter | Value | Species/Model | Tissue/Sample | Reference |
| BCKDK Inhibition | ||||
| IC₅₀ | 3.19 µM | - | Purified Enzyme | [5] |
| Kᵢ | 59 µM (for Mcl-1) | - | Purified Enzyme | [5] |
| BCKDH Activation | ||||
| Fold Activation | 12.3-fold | Mouse (C57BL/6J) | Heart | [5] |
| 3.6-fold | Mouse (C57BL/6J) | Muscle | [5] | |
| 3.8-fold | Mouse (C57BL/6J) | Kidney | [5] | |
| Metabolite Concentration Changes | ||||
| Plasma BCAA Reduction | Significant | Mouse | Plasma | [2][6] |
| Plasma BCKA Reduction | Significant | Mouse | Plasma | [2][6] |
| Extracellular BCAA Reduction | Dose-dependent | C2C12 Myotubes | Cell Media | [7][8] |
Table 2: Off-Target Effects of this compound as a Mitochondrial Uncoupler
| Parameter | Observation | Species/Model | Reference |
| Mitochondrial Respiration | Increased basal respiration rate | Neonatal Rat Ventricular Myocytes | [9][10] |
| Increased State 4o respiration | Isolated Liver Mitochondria | [11] | |
| Potency Comparison | ~5-fold less potent than DNP | Isolated Mitochondria | [9][12] |
| Downstream Effects | Lowers mitochondrial H₂O₂ efflux | Isolated Mitochondria | [9][11] |
| Reduces de novo lipogenesis | - | [9][11] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. For precise details, including specific reagent concentrations and instrument settings, consulting the original publications is recommended.
Animal Studies
-
Animal Models: Male C57BL/6J mice, diet-induced obesity (DIO) mice, and ob/ob mice are commonly used.[1][6][13]
-
This compound Administration:
-
Sample Collection: Blood samples are typically collected via tail snip for plasma analysis of metabolites. Tissues (liver, skeletal muscle, heart, adipose tissue) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[1][6]
Western Blotting
-
Objective: To determine the phosphorylation status of BCKDH (pBCKDH) and the protein levels of enzymes in the BCAA catabolic pathway.
-
Protocol:
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include anti-pBCKD E1α, anti-BCKD E1α, and anti-BCKDK.[13] A loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-14-3-3) is also used.[6][13]
-
Secondary Antibody and Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using software like ImageJ.[13]
-
BCKDH Activity Assay
-
Objective: To measure the enzymatic activity of the BCKDH complex in tissue extracts.
-
Protocol:
-
Tissue Homogenization: Tissues are homogenized in an ice-cold extraction buffer.[14]
-
Spectrophotometric Measurement: The assay is typically conducted in a microplate reader. The reaction is initiated by adding a substrate, such as α-ketoisovalerate. The activity of BCKDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[14]
-
Total vs. Active BCKDH: To measure the total potential activity, tissue extracts can be pre-incubated with a phosphatase to dephosphorylate and maximally activate the BCKDH complex.[14]
-
Metabolite Analysis by Mass Spectrometry
-
Objective: To quantify the concentrations of BCAAs and BCKAs in plasma and cell culture media.
-
Protocol:
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like methanol, which contains isotopically labeled internal standards for accurate quantification.[15] Derivatization is often not required.[15]
-
LC-MS/MS Analysis: Samples are analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Mitochondrial Respiration Assay (Seahorse Assay)
-
Objective: To assess the effect of this compound on mitochondrial function, particularly oxygen consumption rate (OCR), to investigate its uncoupling properties.
-
Protocol:
-
Cell Culture: Cells (e.g., C2C12 myotubes, neonatal rat ventricular myocytes) are seeded in a Seahorse XF cell culture microplate.[7][10]
-
Assay Execution: The Seahorse XF Analyzer is used to measure OCR in real-time. A baseline OCR is established before the sequential injection of this compound and other mitochondrial inhibitors/uncouplers (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Data Analysis: The changes in OCR after the addition of this compound, particularly the increase in basal respiration and proton leak, are indicative of mitochondrial uncoupling.[9][10]
-
The Dual Mechanism of this compound: On-Target and Off-Target Effects
While the inhibition of BCKDK is the intended mechanism of action for this compound, its role as a mitochondrial uncoupler is a critical consideration for interpreting experimental results. This dual action is visualized in the diagram below.
Caption: Dual Mechanism of Action of the this compound Compound.
Conclusion and Future Directions
The compound this compound is a potent modulator of BCAA metabolism through its well-characterized inhibition of BCKDK. However, its off-target effect as a mitochondrial uncoupler adds a layer of complexity to its biological activities. For researchers and drug development professionals, it is crucial to consider both mechanisms when designing experiments and interpreting data. The salutary metabolic effects observed with this compound treatment, such as improved insulin sensitivity, may be a consequence of either or both pathways.[6] Future research should aim to dissect the relative contributions of these two effects, potentially through the development of more specific BCKDK inhibitors that lack mitochondrial uncoupling activity. Such studies will be invaluable in validating the BCAA catabolic pathway as a therapeutic target for metabolic diseases.
References
- 1. Targeting BCAA Catabolism to Treat Obesity-Associated Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCKDH kinase inhibitor this compound promotes BCAA disposal and mitochondrial proton leak in both insulin-sensitive and insulin-resistant C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. escholarship.org [escholarship.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 3,6-dichlorobenzo[b]thiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid is a synthetic small molecule that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified through high-throughput screening, this compound has demonstrated inhibitory effects on several key proteins implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis route, and a summary of its known biological activities and physical properties. The information is presented to support further research and development efforts involving this promising compound.
Discovery
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, also known as BT2, was identified as a novel inhibitor of Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK) through high-throughput screening efforts.[1] This discovery highlighted its potential for the treatment of metabolic diseases characterized by elevated branched-chain amino acid (BCAA) concentrations. Subsequent research has revealed its inhibitory activity against other important biological targets, including Myeloid cell leukemia 1 (Mcl-1), the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO).[2][3] These findings have expanded the potential therapeutic applications of this molecule into oncology and immunology.
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 34576-94-8 | [2][3][4] |
| Molecular Formula | C₉H₄Cl₂O₂S | [2][3][4] |
| Molecular Weight | 247.10 g/mol | [3] |
| Appearance | Crystalline solid | [2] |
| UV Absorption (λmax) | 239, 251, 296 nm | [2] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL | [2] |
Synthesis
Plausible Synthetic Pathway
References
BT2 as a Mitochondrial Uncoupler in Cardiac Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) as a mitochondrial uncoupler in cardiac cells. Initially developed as an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), recent research has unveiled a distinct mechanism of action for this compound, identifying it as a chemical uncoupler of mitochondrial oxidative phosphorylation. This guide summarizes the quantitative data, details the experimental protocols used to characterize its effects, and visualizes the underlying mechanisms and workflows.
Core Findings
This compound acts as a lipophilic weak acid that increases proton conductance across the inner mitochondrial membrane, thereby uncoupling oxygen consumption from ATP synthesis. This action is independent of its inhibitory effect on BCKDK. In cardiac cells, this uncoupling leads to an increase in basal respiration, a reduction in mitochondrial membrane potential, and a decrease in the production of reactive oxygen species (ROS). These findings suggest that the therapeutic benefits of this compound observed in preclinical models of heart failure may be attributable to its properties as a mild mitochondrial uncoupler.
Quantitative Data Summary
The effects of this compound on mitochondrial function in cardiac cells have been quantified across several key parameters. The following tables summarize the dose-dependent effects of this compound on oxygen consumption in neonatal rat ventricular myocytes (NRVMs) and human iPSC-derived cardiomyocytes, as well as its impact on mitochondrial membrane potential and hydrogen peroxide (H₂O₂) efflux.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Neonatal Rat Ventricular Myocytes (NRVMs)
| This compound Concentration (µM) | Basal Respiration (pmol O₂/min) | Proton Leak-Linked Respiration (pmol O₂/min) |
| 0 (Vehicle) | ~150 | ~50 |
| 5 | Not specified | ~60 |
| 10 | Not specified | ~75 |
| 20 | Not specified | ~100 |
| 40 | ~250 | ~150 |
| 80 | ~300 | ~200 |
Data are approximate values derived from graphical representations in the source literature.
Table 2: Effect of this compound (40 µM) on OCR in Human iPSC-Derived Cardiomyocytes
| Condition | Basal Respiration (pmol O₂/min) | Proton Leak-Linked Respiration (pmol O₂/min) |
| Vehicle | ~100 | ~40 |
| This compound (40 µM) | ~150 | ~90 |
| Vehicle + Norepinephrine (1 µM) | ~125 | ~50 |
| This compound (40 µM) + Norepinephrine (1 µM) | ~175 | ~100 |
Data are approximate values derived from graphical representations in the source literature.
Table 3: Comparative Effects of this compound and Other Uncouplers on Mitochondrial Membrane Potential and H₂O₂ Efflux
| Treatment | Cell Type | Parameter | Observation |
| This compound (80 µM) | Human iPSC-derived Cardiomyocytes | Mitochondrial Membrane Potential (TMRE Intensity) | Decrease |
| DNP (10 µM) | Human iPSC-derived Cardiomyocytes | Mitochondrial Membrane Potential (TMRE Intensity) | Decrease |
| FCCP (1 µM) | Human iPSC-derived Cardiomyocytes | Mitochondrial Membrane Potential (TMRE Intensity) | Strong Decrease |
| This compound | Isolated Rat Heart Mitochondria | H₂O₂ Efflux | Decrease |
| DNP | Isolated Rat Heart Mitochondria | H₂O₂ Efflux | Decrease |
DNP (2,4-dinitrophenol) and FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) are classical mitochondrial uncouplers used for comparison.
Key Experimental Protocols
The characterization of this compound as a mitochondrial uncoupler involved several key experimental procedures. Detailed methodologies are provided below.
Cell Culture and Treatment
-
Neonatal Rat Ventricular Myocytes (NRVMs): NRVMs were isolated from neonatal Sprague-Dawley rats and cultured in DMEM/F12 medium supplemented with fetal bovine serum and penicillin-streptomycin. Cells were plated on gelatin-coated plates and used for experiments after demonstrating spontaneous beating.
-
Human iPSC-Derived Cardiomyocytes: Commercially available human induced pluripotent stem cell-derived cardiomyocytes were cultured according to the manufacturer's instructions on fibronectin-coated plates.
-
Compound Administration: For acute effects, this compound, DNP, FCCP, or vehicle (DMSO) was added to the cell culture medium shortly before measurements.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard tool for measuring cellular respiration.
-
Cell Seeding: Cardiomyocytes were seeded into Seahorse XF microplates.
-
Assay Medium: Prior to the assay, the culture medium was replaced with a serum-free assay medium.
-
Baseline Measurement: A baseline OCR was established.
-
Compound Injection: this compound or vehicle was injected to measure the acute effect on basal respiration.
-
Oligomycin Injection: The ATP synthase inhibitor oligomycin was injected to determine the proportion of oxygen consumption linked to proton leak.
-
FCCP Injection: The potent uncoupler FCCP was injected to measure the maximal respiratory capacity.
-
Rotenone/Antimycin A Injection: A mixture of Complex I and III inhibitors was injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) was used to assess changes in ΔΨm.
-
Dye Loading: Cardiomyocytes were incubated with a low concentration of TMRE (e.g., 10 nM) and MitoTracker Green FM (a mitochondrial marker) for approximately one hour to allow for equilibration.
-
Compound Treatment: Cells were then treated with this compound, DNP, FCCP, or vehicle for 20-40 minutes.
-
Imaging: Live-cell imaging was performed using a fluorescence microscope. The intensity of the TMRE signal, which is proportional to the mitochondrial membrane potential, was quantified. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Measurement of Mitochondrial H₂O₂ Efflux
This assay quantifies the rate of hydrogen peroxide release from isolated mitochondria.
-
Mitochondrial Isolation: Mitochondria were isolated from rat heart tissue using differential centrifugation.
-
Assay Buffer: Isolated mitochondria were suspended in a respiration buffer containing a substrate (e.g., succinate), horseradish peroxidase, and Amplex UltraRed.
-
Fluorescence Measurement: The rate of H₂O₂ production was measured by monitoring the increase in fluorescence as Amplex UltraRed is oxidized by H₂O₂ in the presence of horseradish peroxidase.
-
Compound Addition: The effect of this compound was determined by adding it to the mitochondrial suspension and recording the change in the rate of fluorescence increase.
Visualizations: Signaling Pathways and Workflows
To further elucidate the role of this compound, the following diagrams visualize its mechanism of action, the experimental workflow for its assessment, and its downstream effects on cellular signaling.
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Caption: Experimental workflow for assessing this compound effects.
Caption: Downstream effects of this compound-induced uncoupling.
Foundational Research on BT2 and Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a complex metabolic dysregulation central to the pathophysiology of Type 2 Diabetes and related disorders. This technical guide provides an in-depth analysis of the foundational research surrounding two distinct molecules, often abbreviated as "BT2," and their significant roles in the context of insulin resistance. The first, This compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) , is a small molecule inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDH kinase). The second, KBTBD2 (Kelch repeat and BTB domain containing 2) , is a crucial component of the ubiquitin-proteasome system that regulates insulin signaling. This guide will dissect the core mechanisms, present key quantitative data, detail experimental methodologies, and visualize the associated signaling pathways for each of these molecules.
Part 1: this compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) and its Dual Mechanism in Insulin Resistance
This compound, a potent inhibitor of BCKDH kinase, has emerged as a significant modulator of insulin sensitivity through two primary mechanisms: the enhancement of branched-chain amino acid (BCAA) catabolism and the induction of mitochondrial uncoupling.
Core Mechanism 1: Enhancement of BCAA Catabolism
Elevated circulating levels of BCAAs (leucine, isoleucine, and valine) are strongly correlated with insulin resistance.[1] this compound inhibits BCKDH kinase, the enzyme responsible for the inhibitory phosphorylation of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] This inhibition leads to the sustained activation of the BCKDH complex, thereby promoting the oxidative degradation of BCAAs and their corresponding α-ketoacids (BCKAs).[2][3] The reduction of BCAA and BCKA levels is associated with improved insulin sensitivity.[3]
Core Mechanism 2: Mitochondrial Uncoupling
Recent studies have revealed that this compound also functions as a small-molecule mitochondrial uncoupler.[1][4][5] As a lipophilic weak acid, this compound can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis.[4] This uncoupling of oxidative phosphorylation from ATP production increases the rate of mitochondrial respiration and can lead to beneficial metabolic effects, such as reduced production of reactive oxygen species (ROS) and decreased de novo lipogenesis.[4][5]
Quantitative Data
The following tables summarize the key quantitative findings from foundational research on the BCKDH kinase inhibitor this compound.
Table 1: Effect of this compound on Insulin Signaling and BCAA Catabolism in C2C12 Myotubes
| Parameter | Condition | Fold Change vs. Control | Reference |
| pAkt (Ser473)/Akt | Insulin-stimulated | Increased with this compound treatment | [2] |
| BCKDE1α (Ser293) phosphorylation | Basal | Decreased (dose-dependent) | [2] |
| Extracellular BCAA levels | 24h treatment | Decreased (dose-dependent) | [1] |
Table 2: Dose-Dependent Effect of this compound on Mitochondrial Respiration in C2C12 Myoblasts
| This compound Concentration | Basal Respiration Rate | Proton Leak | Reference |
| 5 µM | Increased | Increased | [4] |
| 20 µM | Significantly Increased | Significantly Increased | [4] |
| 40 µM | Markedly Increased | Markedly Increased | [4] |
Experimental Protocols
This protocol is adapted from studies investigating the effects of lipids on insulin signaling in muscle cells.[6][7][8]
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Induction of Insulin Resistance:
-
Prepare a 5 mM stock solution of palmitic acid complexed to fatty-acid-free bovine serum albumin (BSA) in a 2:1 molar ratio.
-
Treat differentiated myotubes with 0.5 mM palmitate for 4-16 hours to induce insulin resistance.
-
-
Assessment of Insulin Signaling:
-
Following palmitate treatment, starve cells in serum-free DMEM for 2-4 hours.
-
Stimulate cells with 100 nM insulin for 10-15 minutes.
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of key insulin signaling proteins, such as Akt (Ser473 and Thr308).
-
This protocol is based on methodologies used to assess the effect of this compound on mitochondrial function.[4]
-
Cell Preparation:
-
Seed C2C12 myoblasts in a Seahorse XF cell culture microplate.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Utilize a Seahorse XF Analyzer to measure real-time OCR.
-
Establish a baseline OCR measurement.
-
Inject this compound at various concentrations (e.g., 5 µM, 20 µM, 40 µM) and monitor the change in OCR.
-
Sequentially inject oligomycin (to inhibit ATP synthase and measure proton leak), FCCP (a classical uncoupler to determine maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
Data Analysis:
-
Calculate basal respiration, proton leak, maximal respiration, and ATP-linked respiration from the OCR measurements.
-
Signaling Pathways and Experimental Workflows
Caption: BCAA Catabolism Pathway and the inhibitory action of this compound.
Caption: Mechanism of mitochondrial uncoupling by this compound.
Part 2: KBTBD2 and its Role in Insulin Signaling via p85α Regulation
KBTBD2 is a substrate recognition component of a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[9] Foundational research has identified its critical role in maintaining insulin sensitivity by targeting the regulatory subunit of phosphoinositide 3-kinase (PI3K), p85α, for ubiquitination and subsequent proteasomal degradation.[9]
Core Mechanism: Regulation of p85α and PI3K Signaling
In a state of normal insulin sensitivity, KBTBD2-CUL3 E3 ligase mediates the ubiquitination of excess p85α, maintaining it at low levels. This ensures the proper stoichiometry between the p85α regulatory subunit and the p110 catalytic subunit of PI3K. Upon insulin stimulation, the insulin receptor substrate (IRS) proteins recruit the p85-p110 heterodimer, activating the PI3K/Akt signaling cascade, which ultimately leads to glucose uptake.
In the absence of functional KBTBD2, p85α accumulates to supraphysiological levels.[9][10] This excess of monomeric p85α competitively inhibits the binding of the p85-p110 heterodimer to IRS proteins, thereby impairing downstream insulin signaling and leading to severe insulin resistance.[9]
Quantitative Data
The following tables summarize key quantitative data from studies on KBTBD2-deficient mice.
Table 3: Metabolic Phenotype of Kbtbd2-/- Mice
| Parameter | Kbtbd2-/- Mice | Wild-Type Littermates | Reference |
| Fasting Blood Glucose (8 weeks) | ~626 ± 31 mg/dL | ~168 ± 8 mg/dL | [10] |
| Fasting Serum Insulin (8 weeks) | Dramatically Increased | Normal | [10] |
| Body Weight (8 weeks) | Significantly Reduced | Normal | [10] |
| Adipose Tissue Mass | Severely Reduced (Lipodystrophy) | Normal | [10] |
Table 4: p85α Protein Levels and Insulin Signaling in Kbtbd2-/- Mice
| Tissue | p85α Protein Accumulation (Fold Change vs. WT) | Insulin-stimulated Akt Phosphorylation | Reference |
| Adipose Tissue | ~30-fold | Diminished | [9][10] |
| Liver | Increased | Impaired | [10] |
| Muscle | Increased | Impaired | [10] |
Experimental Protocols
This protocol is a generalized procedure for detecting protein-protein interactions and ubiquitination, adaptable for KBTBD2 and p85α based on established methods.[11][12]
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with expression plasmids for FLAG-tagged KBTBD2, HA-tagged ubiquitin, and Myc-tagged p85α.
-
48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.
-
Incubate the cleared cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to immunoprecipitate KBTBD2 and its interacting proteins.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-Myc antibody to detect co-immunoprecipitated p85α and with anti-HA antibody to detect ubiquitinated p85α.
-
This protocol outlines the standard procedures for assessing glucose metabolism and insulin sensitivity in mouse models, such as the Kbtbd2-/- mice.[13][14]
-
Animal Preparation:
-
Fast mice for 6 hours (for insulin tolerance test) or overnight (16 hours for glucose tolerance test) with free access to water.
-
-
Glucose Tolerance Test (GTT):
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer an intraperitoneal (i.p.) injection of D-glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Measure baseline blood glucose (t=0).
-
Administer an i.p. injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Data Analysis:
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for GTT. For ITT, express glucose levels as a percentage of the initial concentration.
-
Signaling Pathways and Experimental Workflows
Caption: Role of KBTBD2 in normal and insulin-resistant signaling.
Caption: Experimental workflow for Co-Immunoprecipitation and Ubiquitination Assay.
Conclusion
The foundational research on the BCKDH kinase inhibitor This compound and the E3 ligase component KBTBD2 reveals two distinct yet critical pathways influencing insulin resistance. This compound modulates metabolic flexibility through its dual action on BCAA catabolism and mitochondrial bioenergetics, presenting a potential therapeutic strategy for metabolic disorders. Conversely, KBTBD2 is a fundamental regulator of the canonical insulin signaling pathway, and its dysfunction leads to severe insulin resistance. Understanding the intricate details of these molecules, their mechanisms of action, and the experimental methodologies used to study them is paramount for the development of novel therapeutic interventions targeting insulin resistance. This guide provides a comprehensive technical overview to support further research and drug development in this critical area.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain ketoacid overload inhibits insulin action in the muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin action, type 2 diabetes, and branched-chain amino acids: A two-way street - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Insulin resistance and diabetes caused by genetic or diet-induced KBTBD2 deficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose and Insulin Tolerance Tests in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preliminary Efficacy of BT2 in Rodent Models of Heart Failure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary studies investigating the therapeutic potential of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) in rodent models of heart failure. This compound is a small-molecule inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), a key regulator of branched-chain amino acid (BCAA) metabolism.[1][2] Emerging evidence also points to a secondary mechanism of action involving mitochondrial uncoupling.[3][4] This document synthesizes the available quantitative data, details the experimental methodologies employed, and visualizes the proposed signaling pathways and experimental workflows.
Core Findings and Quantitative Data
This compound has been evaluated in two primary rodent models of heart failure: a pressure-overload model induced by transverse aortic constriction (TAC) and a model of heart failure with preserved ejection fraction (HFpEF). The collective data from these studies suggest a promising cardioprotective effect of this compound, characterized by preserved cardiac function and attenuation of adverse remodeling.
Pressure-Overload Induced Heart Failure (Transverse Aortic Constriction Model)
In a mouse model where heart failure was induced by TAC, this compound treatment, initiated after the establishment of cardiac dysfunction, demonstrated a significant preservation of systolic function.[1][2]
| Parameter | Vehicle | This compound | Timepoint | Study |
| Ejection Fraction (%) | ~27% | ~37% | 8 weeks post-MI | Murashige et al. |
| Left Ventricular Ejection Fraction (%) | Declined | Preserved | 6 weeks post-treatment | Chen et al.[1] |
| Left Ventricular Fractional Shortening (%) | Declined | Preserved | 6 weeks post-treatment | Chen et al.[2] |
| Left Ventricular Internal Diameter at Systole (LVID;s) (mm) | Increased | Attenuated Increase | 6 weeks post-treatment | Chen et al.[2] |
Note: Specific numerical values from Chen et al. were presented graphically in the source material; the table reflects the reported trends.
Heart Failure with Preserved Ejection Fraction (HFpEF) Model
In a mouse model of HFpEF induced by a high-fat diet and L-NAME, this compound therapy reversed established diastolic dysfunction.[5]
| Parameter | Vehicle | This compound | Timepoint | Study |
| Mitral Valve E/e' Ratio | Elevated | Reduced | 4 weeks post-treatment | Ren et al.[5] |
| Isovolumic Relaxation Time (IVRT) (ms) | Prolonged | Shortened | 4 weeks post-treatment | Ren et al.[5] |
| Left Ventricular Ejection Fraction (%) | Preserved | No significant change | 4 weeks post-treatment | Ren et al.[5] |
| Cardiac Hypertrophy | Present | Reduced | 4 weeks post-treatment | Ren et al.[5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound in rodent models of heart failure.
Transverse Aortic Constriction (TAC) Model of Pressure-Overload Heart Failure
Objective: To induce cardiac hypertrophy and subsequent heart failure through pressure overload on the left ventricle.
Animal Model: Male C57BL/6N mice, aged 6-8 weeks.[2]
Surgical Procedure:
-
Mice are anesthetized with pentobarbital (60 mg/kg, intraperitoneally) and ventilated.[1]
-
A left anterolateral thoracotomy is performed to expose the aortic arch.[1]
-
The transverse aorta is ligated between the innominate and left common carotid arteries using a 6-0 silk suture against a 27.5-gauge blunt needle to standardize the constriction.[1]
-
The needle is subsequently removed, leaving a stenotic aorta.[1]
-
Sham-operated mice undergo the same procedure without the aortic ligation.[1]
This compound Administration:
-
Two weeks following the TAC surgery, once cardiac dysfunction is established, mice are randomized into treatment and vehicle groups.[2]
-
This compound is administered daily by oral gavage at a dose of 40 mg/kg per day for 6 weeks.[2]
-
The vehicle solution consists of 5% dimethyl sulfoxide, 10% Cremophor EL, and 85% 0.1 mol/L sodium bicarbonate buffer (pH 9.0).[2]
Cardiac Function Assessment:
-
Serial echocardiography is performed to assess cardiac function and dimensions, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal diameter at systole (LVID;s).[1][2]
Heart Failure with Preserved Ejection Fraction (HFpEF) Model
Objective: To induce a phenotype of HFpEF characterized by diastolic dysfunction with preserved ejection fraction.
Animal Model: Adult male C57BL/6 mice.[5]
Induction Protocol:
-
Mice are fed a high-fat diet (60% of calories from fat).[5]
-
Concurrently, Nω-Nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, is administered in the drinking water (0.5 mg/mL).[5]
-
This regimen is maintained for 10 weeks to establish the HFpEF phenotype.[5]
This compound Administration:
-
After 10 weeks of the HFD + L-NAME diet, mice with established HFpEF are treated with this compound.[5]
-
This compound is administered at a dose of 40 mg/kg per day for 4 weeks.[5]
-
The vehicle solution is the same as used in the TAC model.[5]
Cardiac Function Assessment:
-
Echocardiography is used to measure parameters of diastolic function, such as the E/e' ratio and isovolumic relaxation time (IVRT), as well as LVEF.[5]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in heart failure are attributed to its modulation of BCAA catabolism and its function as a mitochondrial uncoupler.
This compound Signaling Pathway in Heart Failure
Experimental Workflow for TAC Model
Experimental Workflow for HFpEF Model
References
- 1. ahajournals.org [ahajournals.org]
- 2. Therapeutic Effect of Targeting Branched‐Chain Amino Acid Catabolic Flux in Pressure‐Overload Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis [escholarship.org]
- 4. Scholars@Duke publication: The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis. [scholars.duke.edu]
- 5. BCAA catabolism targeted therapy for heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dual Function of BT2 in Cellular Respiration
Audience: Researchers, scientists, and drug development professionals.
Abstract
BT2, a well-documented inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), has emerged as a molecule with a significant dual function directly impacting cellular respiration.[1][2] Beyond its targeted inhibition of BCKDK to modulate branched-chain amino acid (BCAA) catabolism, this compound also functions as a mitochondrial uncoupler.[1][2] This whitepaper provides a comprehensive overview of these two distinct mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to elucidate the multifaceted role of this compound in cellular bioenergetics. Understanding this duality is critical for the accurate interpretation of experimental results and for the strategic development of therapeutic agents targeting metabolic diseases.
Introduction: The Established Role of this compound as a BCKDK Inhibitor
Elevated levels of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-ketoacids (BCKAs) are strongly associated with metabolic diseases such as type 2 diabetes and heart failure.[1][2] The catabolism of BCAAs is regulated by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which is, in turn, inhibited by the action of branched-chain ketoacid dehydrogenase kinase (BCKDK).[1][2] this compound is a pharmacological agent frequently used in preclinical models to inhibit BCKDK, thereby promoting BCAA oxidation and restoring metabolic homeostasis.[1]
The primary, intended function of this compound is to increase the activity of the BCKDH complex. It achieves this by inhibiting BCKDK, the kinase responsible for phosphorylating and inactivating the BCKDH complex.[1][2] This targeted action enhances the breakdown of BCAAs, making this compound a valuable tool for studying BCAA metabolism and a potential therapeutic candidate.
The Emergent Second Function: this compound as a Mitochondrial Uncoupler
Recent evidence has revealed a second, independent function of this compound: it acts as a chemical uncoupler of oxidative phosphorylation.[1][2] This uncoupling effect is independent of its inhibitory action on BCKDK.[1] this compound, being a lipophilic weak acid, can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[1][2] This leads to an increase in oxygen consumption (respiration) that is not coupled to the production of ATP, with the energy instead being released as heat.[1]
This uncoupling has been observed in various models, including isolated mitochondria from rat and mouse hearts and livers, as well as in neonatal rat ventricular myocytes and human iPSC-derived cardiomyocytes.[1][2] The uncoupling effect is dose-dependent and occurs at concentrations relevant to in vivo studies.[1][2]
Implications of Mitochondrial Uncoupling
The uncoupling activity of this compound has significant physiological implications:
-
Reduced Mitochondrial ROS Production: By stimulating respiration and reducing the proton motive force, mitochondrial uncoupling can decrease the production of reactive oxygen species (ROS), a key factor in cellular damage.[1][2]
-
Decreased de novo Lipogenesis: this compound has been shown to phenocopy the effects of the classic uncoupler 2,4-dinitrophenol (DNP) in reducing de novo lipogenesis.[1][2]
Quantitative Data Presentation
The dual functions of this compound have been characterized by several quantitative measurements, which are summarized below for comparative analysis.
Table 1: Effect of this compound on Mitochondrial Respiration States
| Parameter | Vehicle Control | This compound (20 µM) | This compound (40 µM) | Observation | Source |
| State 4o Respiration (Proton Leak) | Baseline | Increased | Markedly Increased | This compound causes a concentration-dependent increase in proton leak-associated respiration. | [1][2] |
| State 3 Respiration (ADP-stimulated) | No Change | No Change | No Change | This compound does not affect ADP-stimulated respiration, indicating the uncoupling is independent of ATP synthesis machinery. | [1][2] |
| State 3u Respiration (FCCP-stimulated) | No Change | No Change | No Change | This compound does not alter the maximal respiratory capacity. | [1][2] |
Data synthesized from representative experiments on isolated liver mitochondria.[2]
Table 2: Effective Concentrations of this compound as a Mitochondrial Uncoupler
| Cell/Mitochondria Type | Substrate(s) | Effective this compound Concentration | Effect Observed | Source |
| Isolated Rat/Mouse Liver Mitochondria | Pyruvate, Glutamate, Succinate | As low as 2.5 µM | Increased State 4o respiration | [1][2] |
| Isolated Rat/Mouse Heart Mitochondria | Various substrates | As low as 2.5 µM | Increased State 4o respiration | [1][2] |
| Human iPSC-derived Cardiomyocytes | Not specified | As low as 5 µM | Increased respiration associated with proton leak | [2] |
| 3T3-L1 Adipocytes | Glucose, Pyruvate, Glutamine | 40 µM | Increased oxygen consumption | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the dual function of this compound.
Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria
Objective: To determine the effect of this compound on different states of mitochondrial respiration.
Methodology:
-
Isolate mitochondria from rodent liver or heart tissue using differential centrifugation.
-
Resuspend the mitochondrial pellet in a suitable respiration buffer (e.g., MAS buffer).
-
Use a Seahorse XF Analyzer or a similar instrument to measure OCR.
-
Add specific respiratory substrates (e.g., pyruvate, malate, succinate) to energize the mitochondria.
-
Establish a baseline OCR, then inject this compound at various concentrations (e.g., 2.5 µM to 40 µM) or a vehicle control.
-
Sequentially inject oligomycin (to inhibit ATP synthase and measure State 4o respiration/proton leak), FCCP (to uncouple mitochondria and measure maximal respiration/State 3u), and a mixture of rotenone and antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
Normalize OCR data to the amount of mitochondrial protein.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on the proton gradient across the inner mitochondrial membrane.
Methodology:
-
Isolate mitochondria as described in Protocol 4.1.
-
Use a fluorescent dye sensitive to membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Incubate the isolated mitochondria with TMRE in a respiration buffer.
-
Add respiratory substrates (e.g., succinate) and ADP.
-
Measure the fluorescence of TMRE over time using a fluorometer. A decrease in fluorescence indicates mitochondrial depolarization (a drop in ΔΨm).
-
Inject this compound, a vehicle control, oligomycin (as a control for hyperpolarization), or FCCP (as a control for complete depolarization) and record the change in fluorescence.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Dual mechanisms of this compound: BCKDK inhibition and mitochondrial uncoupling.
Caption: Experimental workflow for analyzing this compound's effect on mitochondrial OCR.
Conclusion
The compound this compound exhibits a clear dual function in the context of cellular respiration. While it is a potent inhibitor of BCKDK, a key regulator of BCAA metabolism, it simultaneously acts as a mitochondrial uncoupler, directly impacting the efficiency of oxidative phosphorylation.[1][2] This uncoupling effect, characterized by increased proton leak and oxygen consumption independent of ATP synthesis, is a critical off-target effect that must be considered in studies utilizing this compound.[1][2] For drug development professionals, this duality presents both a challenge and an opportunity. The therapeutic benefits observed with this compound treatment may be attributable not only to its effects on BCAA oxidation but also to the well-documented advantages of mild mitochondrial uncoupling, such as reduced ROS production.[1][2] Future research should aim to dissect the relative contributions of these two functions to the overall physiological effects of this compound and to develop analogues with more specific mechanisms of action.
References
- 1. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BT2 on Mitochondrial Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), initially developed as an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), has been demonstrated to reduce the production of mitochondrial reactive oxygen species (ROS). This effect, however, is not primarily due to its inhibition of BCKDK but rather to its function as a chemical uncoupler of mitochondria. By acting as a lipophilic weak acid, this compound facilitates proton transport across the inner mitochondrial membrane, leading to a mild depolarization. This slight reduction in the mitochondrial membrane potential significantly decreases the generation of superoxide and hydrogen peroxide, key contributors to cellular oxidative stress. This whitepaper provides a detailed overview of the mechanism of action, quantitative data on its effects, and comprehensive experimental protocols for assessing the impact of this compound on mitochondrial ROS production.
Core Mechanism of Action: Mitochondrial Uncoupling
This compound's primary impact on mitochondrial ROS stems from its ability to act as a protonophore, or chemical uncoupler.[1][2] This action is independent of its inhibitory effect on BCKDK.[2] The process can be summarized as follows:
-
Proton Shuttling: As a lipophilic weak acid, this compound can acquire a proton in the acidic mitochondrial intermembrane space.
-
Membrane Traversal: It then diffuses across the inner mitochondrial membrane into the alkaline matrix.
-
Proton Release: Within the matrix, it releases the proton, effectively bypassing the ATP synthase complex.
-
Mild Depolarization: This shuttling of protons dissipates the proton gradient, causing a slight but significant decrease in the mitochondrial membrane potential.
-
Reduced ROS Production: The generation of mitochondrial superoxide, a primary ROS, is highly dependent on the magnitude of the membrane potential.[1] A lower potential reduces the energetic barrier for electrons to leak from the electron transport chain (primarily at Complex I and Complex III) and prematurely react with oxygen, thereby diminishing superoxide formation.[1]
This uncoupling mechanism positions this compound as a compound of interest for therapeutic strategies aimed at mitigating diseases associated with mitochondrial oxidative stress, such as cardiovascular and metabolic diseases.[2][3]
Quantitative Data on this compound's Impact
Studies have quantified the effect of this compound on mitochondrial function, demonstrating its role as a chemical uncoupler that is less potent than the classical uncoupler 2,4-dinitrophenol (DNP). The primary effect relevant to ROS production is the significant reduction in mitochondrial hydrogen peroxide (H₂O₂) efflux.
| Parameter Measured | System | This compound Concentration | Observation | Comparison | Reference |
| Mitochondrial H₂O₂ Efflux | Isolated Mitochondria | 20 µM | Significantly reduced H₂O₂ efflux | Effect phenocopied by DNP and FCCP | [1] |
| Potency vs. DNP | Various | Not specified | This compound is roughly five- to six-fold less potent than DNP | DNP is a potent uncoupler | [2][4] |
| Mitochondrial Respiration | Isolated Liver Mitochondria | 20 µM, 40 µM | Acutely increased State 4o respiration (respiration without ADP) | Indicates increased proton conductance | [5] |
| Mitochondrial Membrane Potential | Isolated Rat Liver Mitochondria | Not specified | Decreased TMRE fluorescence | Indicates membrane depolarization | [6] |
Detailed Experimental Protocols
Accurate assessment of this compound's impact on mitochondrial ROS requires specific and sensitive methodologies. Below are detailed protocols for key experiments.
Protocol for Measuring Mitochondrial H₂O₂ Efflux with Amplex® Red
This assay quantifies H₂O₂ released from isolated mitochondria. It relies on the horseradish peroxidase (HRP)-catalyzed conversion of non-fluorescent Amplex® Red to the highly fluorescent resorufin in the presence of H₂O₂.
Materials:
-
Isolated mitochondria (0.05-0.3 mg/mL)
-
Respiration Buffer (e.g., MiR05; 110 mM Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 10 mM KH₂PO₄, 20 mM HEPES, pH 7.1, with 1 g/L BSA)
-
Amplex® UltraRed reagent (10 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) (1000 U/mL stock in water)
-
Superoxide Dismutase (SOD) (5000 U/mL stock in water)
-
Respiratory substrates (e.g., 5 mM succinate or 5 mM malate/10 mM glutamate)
-
This compound, DNP, or FCCP (stock solutions in DMSO)
-
H₂O₂ standard solution for calibration
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader (Excitation: 555-560 nm, Emission: 581-590 nm)
Procedure:
-
Prepare Master Mix: In the respiration buffer, prepare a master mix containing Amplex® UltraRed (final concentration 10-50 µM), HRP (final concentration 4-5 U/mL), and SOD (final concentration 25 U/mL).[3][7] The SOD ensures that all superoxide released is converted to H₂O₂ for detection.[8]
-
Add Components to Plate: To each well of the 96-well plate, add the master mix. Then, add the respiratory substrate(s) to energize the mitochondria.
-
Add Test Compounds: Add this compound to the treatment wells at desired final concentrations (e.g., 20 µM). Include vehicle controls (DMSO) and positive controls (e.g., DNP, FCCP).
-
Initiate Reaction: Add the mitochondrial suspension to each well to a final concentration of 0.05-0.3 mg/mL.[5][7]
-
Measure Fluorescence: Immediately place the plate in the reader, pre-heated to 37°C. Record the fluorescence kinetically over a period of 30-60 minutes.
-
Calibration: At the end of the kinetic run, generate a calibration curve by making several sequential additions of a known concentration of H₂O₂ to wells containing all reaction components, including mitochondria.[7] This accounts for any H₂O₂ scavenging by the mitochondria.
-
Data Analysis: Convert the rate of fluorescence increase (RFU/min) to the rate of H₂O₂ production (pmol/min/mg protein) using the calibration curve. Compare the rates for this compound-treated samples to the vehicle control.
Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm) with TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence indicates mitochondrial depolarization.
Materials:
-
Cultured cells (adherent or suspension)
-
Cell culture medium
-
TMRE (1 mM stock in DMSO)
-
FCCP or CCCP (uncoupler for positive control, 20-50 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope, flow cytometer, or microplate reader (Ex/Em: ~549/575 nm)
Procedure:
-
Cell Preparation: Plate cells and grow to a suitable confluency. On the day of the experiment, treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., treat with 20 µM FCCP for 10-15 minutes).[1]
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell line but typically ranges from 50-400 nM.[1] Add the TMRE solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Wash and Read:
-
For Microscopy/Plate Reader: Gently aspirate the TMRE-containing medium and wash the cells 1-2 times with pre-warmed PBS or assay buffer. Add fresh buffer to the wells and immediately measure fluorescence.[1]
-
For Flow Cytometry: After staining, harvest the cells (e.g., by trypsinization for adherent cells), pellet by centrifugation (300-1000 x g for 5 min), and wash by resuspending in PBS containing 0.5% BSA.[2] Resuspend the final cell pellet in buffer for analysis.
-
-
Data Acquisition: Acquire fluorescence data using the appropriate instrument. For flow cytometry, data from the FL2 channel (e.g., 585/42 nm) is typically used.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Implications for Drug Development
The characterization of this compound as a mild mitochondrial uncoupler that reduces oxidative stress opens new avenues for therapeutic development.[1] While potent uncouplers like DNP are associated with a narrow therapeutic window and significant toxicity, milder uncoupling agents may offer a safer profile.[1] The protective effects of this compound observed in preclinical models of heart failure and metabolic disease may be attributable, at least in part, to this ROS-lowering mechanism rather than solely to its effects on BCAA metabolism.[2][3]
For drug development professionals, this dual mechanism suggests that:
-
Screening for mild uncoupling activity could be a valuable strategy for identifying novel drug candidates for diseases linked to oxidative stress.
-
The development of this compound analogs could focus on optimizing the balance between uncoupling potency and BCKDK inhibition to achieve desired therapeutic effects with minimal toxicity.
-
Further investigation is warranted to explore the full therapeutic potential of mild mitochondrial uncoupling in a range of cardiometabolic and neurodegenerative disorders.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drexel.edu [drexel.edu]
- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
The Allosteric Embrace: A Technical Guide to the Interaction of BT2 with BCKDK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of the allosteric binding of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) to the branched-chain α-ketoacid dehydrogenase kinase (BCKDK). This compound is a potent inhibitor of BCKDK, a key regulator of branched-chain amino acid (BCAA) catabolism.[1][2][3] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including insulin resistance, heart failure, and certain cancers, making BCKDK an attractive therapeutic target.[1][2] This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the key pathways and mechanisms involved. Recent findings on the off-target effects of this compound, including mitochondrial uncoupling and displacement of tryptophan from serum albumin, are also discussed to provide a complete profile of this important research compound.[4][5][6]
Quantitative Data Presentation
The interaction between this compound and BCKDK has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding and inhibitory parameters.
| Parameter | Value | Method | Species | Reference |
| IC50 | 3.19 µM | High-Throughput Screen | Rat | [3][7][8] |
| 0.96 ± 0.33 µM (at 15 µM ATP) | Kinase Assay | Not Specified | ||
| 0.90 ± 0.37 µM (at 200 µM ATP) | Kinase Assay | Not Specified | ||
| Kd (Equilibrium Dissociation Constant) | Not explicitly stated in abstracts; noted to have fast on/off rates in SPR. | Surface Plasmon Resonance (SPR) | Not Specified | [9] |
Table 1: Binding Affinity and Inhibitory Potency of this compound against BCKDK.
| Parameter | Value | Method | Target | Reference |
| Ki (Inhibition Constant) | 59 µM | Not Specified | Mcl-1 | [7][8] |
| Mitochondrial Uncoupling Potency | ~6-fold less potent than 2,4-dinitrophenol (DNP) | Oxygen Consumption Rate Assay | Rat Mitochondria | [4][5] |
Table 2: Off-Target Activities of this compound.
Structural Basis of Allosteric Inhibition
The specific molecular interactions underpinning the allosteric inhibition of BCKDK by this compound have been elucidated through X-ray crystallography. The crystal structure of rat BCKDK in complex with this compound and ADP has been resolved (PDB ID: 4E00).[5][9][10]
This compound binds to a distinct allosteric site located in the N-terminal domain of BCKDK, approximately 20-30 Å away from the ATP-binding pocket in the C-terminal domain. This binding event induces conformational changes, specifically triggering helix movements within the N-terminal domain, which leads to the dissociation of BCKDK from the E2 subunit of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[3][4][7][8] This dissociation ultimately prevents the phosphorylation and inactivation of the BCKDC, thereby promoting BCAA catabolism.
The key residues of BCKDK that form the allosteric binding pocket for this compound are detailed in the table below.
| Interacting Moiety of this compound | Interacting Residues in BCKDK | Type of Interaction |
| Carboxylate Oxygen Atoms | Tyr-99, His-132, Arg-167, Arg-171 | Polar Contacts / Hydrogen Bonding |
| Benzothiophene Moiety | Leu-68, Ile-72, Leu-106, Val-125, Leu-128, Leu-129, Ile-170 | Hydrophobic Interactions |
Table 3: Key Amino Acid Residues of BCKDK Interacting with this compound.
Signaling Pathways and Mechanisms
The following diagrams illustrate the BCAA catabolic pathway, the mechanism of this compound action, and the experimental workflow for its characterization.
References
- 1. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4e00 - Crystal structure of branched-chain alpha-ketoacid dehydrogenase kinase/3,6-dichlorobenzo[b]thiophene-2-carboxylic acid complex with ADP - Summary - Protein Data Bank Japan [pdbj.org]
- 6. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase* | Semantic Scholar [semanticscholar.org]
- 8. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. PDBe Connect Pages [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for the Dissolution of BT2 in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: BT2 is a small molecule inhibitor of the branched-chain α-ketoacid dehydrogenase kinase (BDK), with a reported IC50 of 3.19 μM.[1][2] By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to increased BCKDC activity.[2][3] This modulation of branched-chain amino acid catabolism makes this compound a valuable tool for research in metabolic diseases. Additionally, this compound is reported to be a selective inhibitor of the anti-apoptotic protein Mcl-1 with a Ki value of 59 μM.[2][3] More recent studies have also identified this compound as a chemical uncoupler of mitochondrial respiration, an effect that is independent of its BDK inhibition and can lead to reduced mitochondrial reactive oxygen species (ROS) production.[4][5]
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture assays. This document provides detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and key considerations for its use in cell-based experiments.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. It is important to note that for cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL (198.3 mM)[1] to 83.33 mg/mL (337.23 mM)[3] | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Sonication may be required to facilitate dissolution.[3] |
| Ethanol | 3 mg/mL | Limited solubility compared to DMSO.[1] |
| Water | Insoluble | This compound is not soluble in aqueous solutions alone.[1] |
| Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 3.3 mg/mL (13.35 mM) | A complex vehicle that can be used for in vivo studies, but may have confounding effects in in vitro assays. Sonication is recommended.[3] |
Experimental Protocols
Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature if stored at a lower temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.47 mg of this compound (Molecular Weight: 247.1 g/mol ).
-
Add the appropriate volume of sterile DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonicate the solution for 5-10 minutes if the compound does not fully dissolve with vortexing.[3]
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]
Preparation of Working Solutions and Treatment of Cells
This protocol outlines the serial dilution of the DMSO stock solution and the final preparation of the working solution in cell culture medium. A critical consideration is the final concentration of DMSO in the cell culture, which should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in sterile DMSO to create an intermediate stock solution. This helps to minimize the volume of DMSO added to the final culture medium. For example, to achieve a final concentration of 10 µM in your cell culture, you can prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Add the appropriate volume of the intermediate stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. For instance, to make 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 1%. If your cells are sensitive to 1% DMSO, a higher dilution factor should be used.
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube. It is crucial to add the this compound/DMSO solution to the culture medium and not the other way around, and to mix immediately to prevent precipitation.[7]
-
Treat the cells with the freshly prepared working solution. Ensure that a vehicle control (cell culture medium with the same final concentration of DMSO) is included in your experimental design.
Note on Precipitation: this compound is highly soluble in DMSO but has poor aqueous solubility.[1][7] Adding a concentrated DMSO stock directly to the aqueous culture medium can cause the compound to precipitate.[7] To mitigate this, it is recommended to use a serial dilution strategy and to ensure the final DMSO concentration is as low as possible while being sufficient to maintain this compound in solution.[3][7]
Visualizations
Experimental Workflow for this compound Dissolution and Cell Treatment
Caption: Workflow for preparing this compound solutions for cell culture assays.
Signaling Pathway of this compound
Caption: Known signaling pathways and mechanisms of action for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BCL | TargetMol [targetmol.com]
- 4. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
Application of BT2 in Cardiovascular Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is a small-molecule compound that has emerged as a promising therapeutic agent in preclinical studies of cardiovascular diseases. Its unique dual mechanism of action, functioning as both an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK) and a mitochondrial uncoupler, positions it as a multifaceted tool for investigating and potentially treating heart failure and related conditions.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in various cardiovascular disease research models.
Elevated levels of branched-chain amino acids (BCAAs) and their metabolites, branched-chain α-ketoacids (BCKAs), are associated with cardiovascular diseases, including heart failure.[4][5] this compound addresses this by inhibiting BCKDK, the enzyme that negatively regulates the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This inhibition enhances the catabolism of BCAAs and BCKAs, thereby reducing their accumulation in cardiac tissue.[4][6][7]
Independently of its effect on BCAA metabolism, this compound also acts as a mitochondrial uncoupler.[3][8][9] By increasing proton conductance across the inner mitochondrial membrane, this compound can reduce the production of mitochondrial reactive oxygen species (ROS), a key contributor to cardiac damage in various pathologies.[8][9][10]
Data Presentation
Table 1: Effects of this compound on Cardiac Function in a Mouse Model of Pressure-Overload Induced Heart Failure
| Parameter | Vehicle | This compound (40 mg/kg/day) | Outcome | Reference |
| Left Ventricular Ejection Fraction (LVEF %) | Decreased over time | Preserved | This compound treatment preserved systolic function in hearts with preexisting dysfunction. | [1] |
| Left Ventricular Internal Diameter at systole (LVID;s, mm) | Increased over time | Attenuated increase | This compound treatment attenuated pathological cardiac remodeling. | [1] |
| Myocardial Strain (Longitudinal) | Impaired | Significantly improved | This compound improves myocardial mechanics. | [1] |
| Myocardial Strain (Radial) | Impaired | Significantly improved | This compound improves myocardial mechanics. | [1] |
Table 2: Effects of this compound on Myocardial Infarction (MI) Mouse Model
| Parameter | Vehicle | This compound (20 mg/kg/day) | Outcome | Reference |
| Cardiac BCAA levels | Elevated post-MI | Reduced | This compound improves cardiac BCAA dyscatabolism. | [11] |
| Cardiac BCKD activity | Decreased post-MI | Increased | This compound enhances BCAA catabolism. | [11] |
| mTOR signaling | Activated post-MI | Suppressed | This compound modulates signaling pathways involved in pathological hypertrophy. | [11] |
| Cardiac Function | Deteriorated | Ameliorated dysfunction and remodeling | This compound treatment improved cardiac outcomes post-MI. | [11] |
Table 3: Effects of this compound in a Mouse Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
| Parameter | Vehicle | This compound (40 mg/kg/day) | Outcome | Reference |
| Diastolic Dysfunction (E/e' ratio) | Elevated | Significantly reduced | This compound treatment reversed diastolic dysfunction. | [6] |
| Cardiac Hypertrophy | Present | Significantly reversed | This compound treatment reversed cardiac hypertrophy. | [6] |
| Myocardial Remodeling | Present | Blunted | This compound treatment blunted adverse myocardial remodeling. | [6] |
Signaling Pathways
This compound influences key signaling pathways implicated in cardiovascular disease. As a BCKDK inhibitor, it reduces the accumulation of BCAAs, which are known to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation that contributes to pathological cardiac hypertrophy.[11][12] As a mitochondrial uncoupler, this compound reduces the generation of mitochondrial ROS, which can activate various stress-related signaling cascades that lead to cardiomyocyte apoptosis and fibrosis.
Caption: Signaling pathways modulated by this compound in cardiomyocytes.
Experimental Protocols
Detailed methodologies for key experiments cited in the application of this compound are provided below.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with this compound.
Protocol 1: Induction of Pressure-Overload Heart Failure (Transverse Aortic Constriction - TAC)
Objective: To create a model of heart failure induced by chronic pressure overload.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
7-0 silk suture
-
27-gauge needle
-
Ventilator
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Intubate the mouse and connect it to a small animal ventilator.
-
Perform a thoracotomy to expose the aortic arch.
-
Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest cavity in layers.
-
Allow the mouse to recover from anesthesia.
-
Sham-operated animals undergo the same procedure without the constriction of the aorta.
Protocol 2: Induction of Myocardial Infarction (MI)
Objective: To create a model of heart failure resulting from ischemic injury.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for thoracotomy
-
8-0 silk suture
-
Ventilator
-
ECG monitoring system
Procedure:
-
Anesthetize and intubate the mouse as described for the TAC procedure.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass an 8-0 silk suture under the LAD.
-
Ligate the LAD to induce myocardial infarction. Successful ligation can be confirmed by observing the blanching of the ventricular wall and changes in the ECG.
-
Close the chest cavity and allow the animal to recover.
-
For sham-operated controls, the suture is passed under the LAD but not tied.
Protocol 3: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
Objective: To obtain primary cardiomyocytes for in vitro studies.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin solution (0.1%)
-
Collagenase solution (1 mg/mL)
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Percoll gradient solutions
Procedure:
-
Euthanize neonatal rat pups and excise the hearts.
-
Mince the ventricular tissue in cold HBSS.
-
Perform enzymatic digestion of the tissue using trypsin and collagenase.
-
Collect the dispersed cells and neutralize the enzymes with FBS-containing medium.
-
Purify the cardiomyocytes from fibroblasts using a discontinuous Percoll gradient.
-
Plate the purified cardiomyocytes on fibronectin-coated culture dishes.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.
Protocol 4: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) in Cardiomyocytes
Objective: To assess the effect of this compound on mitochondrial respiration.
Materials:
-
Cultured cardiomyocytes (e.g., NRVMs)
-
Seahorse XF Analyzer or similar instrument
-
Assay medium
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
This compound solution
Procedure:
-
Plate cardiomyocytes in a Seahorse XF cell culture microplate.
-
Replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR.
-
Inject this compound and measure the change in OCR to assess its uncoupling effect.
-
Sequentially inject oligomycin (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration).
Protocol 5: Western Blot Analysis of Cardiac Tissue
Objective: To quantify the expression and phosphorylation of specific proteins in heart tissue.
Materials:
-
Frozen heart tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize frozen heart tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 6: Echocardiographic Assessment of Cardiac Function in Mice
Objective: To non-invasively assess cardiac function and remodeling in live mice.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia (isoflurane is preferred to minimize cardiac depression)
-
Heating pad and physiological monitoring equipment (ECG, temperature)
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Remove the chest fur to ensure good probe contact.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.
-
Measure left ventricular dimensions (LVIDd, LVIDs), wall thickness, and calculate fractional shortening (FS) and ejection fraction (EF).
-
Use Doppler imaging to assess blood flow and diastolic function (e.g., E/A ratio, E/e' ratio).
-
Analyze the images using appropriate software to quantify cardiac parameters.
Conclusion
This compound is a valuable research tool for investigating the roles of BCAA metabolism and mitochondrial function in cardiovascular disease. The protocols and data presented here provide a framework for utilizing this compound in preclinical models to explore its therapeutic potential and to further elucidate the molecular mechanisms underlying heart failure. Researchers should carefully consider the dual mechanism of action of this compound when designing experiments and interpreting results.
References
- 1. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. mmpc.org [mmpc.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
Application Note & Protocols: Experimental Design for Testing the Efficacy of BT2 in Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), a compound with a dual mechanism of action, in preclinical models of metabolic disease. This compound was initially developed as an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK) to enhance the oxidation of branched-chain amino acids (BCAAs), which are often elevated in metabolic disorders[1]. Subsequent research has revealed that this compound also functions as a mild mitochondrial uncoupler, increasing energy expenditure and reducing the production of reactive oxygen species (ROS) and de novo lipogenesis[1][2][3][4]. This application note details a multi-tiered approach, beginning with in vitro cellular assays to confirm direct metabolic effects and progressing to in vivo studies using a diet-induced obesity mouse model to assess systemic improvements in glucose homeostasis and insulin sensitivity. The protocols provided herein are intended to guide researchers in generating robust and reproducible data to validate the therapeutic potential of this compound.
Proposed Mechanism of Action of this compound
This compound's therapeutic potential in metabolic disorders is attributed to its function as a mild mitochondrial uncoupler. As a lipophilic weak acid, this compound can transport protons across the inner mitochondrial membrane, partially dissipating the proton gradient that drives ATP synthesis[2][3]. This uncoupling action has two major beneficial consequences for metabolic health:
-
Increased Energy Expenditure : By creating a "proton leak," this compound forces the electron transport chain to work harder to maintain the mitochondrial membrane potential, leading to increased oxygen consumption and burning of caloric substrates, which can combat weight gain[2][3].
-
Reduced Oxidative Stress : A lower proton-motive force reduces the production of mitochondrial reactive oxygen species (ROS), a key contributor to insulin resistance and cellular damage in metabolic disease[1][2].
This primary mechanism is complemented by its designed function as a BCKDK inhibitor, which promotes the catabolism of BCAAs.
Overall Experimental Workflow
A staged approach is recommended to efficiently evaluate this compound's efficacy. The workflow begins with targeted in vitro assays to establish direct cellular activity, followed by a comprehensive in vivo study in a disease-relevant animal model to assess physiological effects on whole-body metabolism.
In Vitro Efficacy Study Protocols
Objective
To determine the direct effect of this compound on insulin-stimulated glucose uptake and insulin signaling in a relevant cell model.
Cell Model
3T3-L1 pre-adipocytes differentiated into mature adipocytes serve as a well-established model for studying adipocyte biology and insulin action.
Protocol: Glucose Uptake Assay
This protocol measures the uptake of 2-deoxyglucose, a glucose analog, in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 96-well plates)
-
Krebs-Ringer Phosphate Hepes (KRPH) buffer
-
Insulin (10 µM stock)
-
This compound (in DMSO, various concentrations)
-
2-deoxy-D-[³H]-glucose
-
Phloretin (inhibitor for stop solution)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 cells to mature adipocytes in a 96-well plate. On the day of the assay, wash cells twice with PBS.
-
Serum Starvation: Starve cells in serum-free DMEM for 2-4 hours to establish a baseline.
-
Pre-incubation: Wash cells twice with KRPH buffer. Add 90 µL of KRPH buffer containing the desired concentration of this compound (or vehicle control - DMSO) to each well. Incubate for 30 minutes at 37°C.
-
Insulin Stimulation: Add 10 µL of 1 µM insulin (for a final concentration of 100 nM) to the appropriate wells. Add 10 µL of KRPH buffer to basal (unstimulated) wells. Incubate for 20 minutes at 37°C.
-
Glucose Uptake: Add 10 µL of 2-deoxy-D-[³H]-glucose solution to each well. Incubate for exactly 10 minutes at 37°C.
-
Termination: Stop the uptake by adding 100 µL of ice-cold stop solution (KRPH with 200 µM phloretin). Immediately wash the plate three times with ice-cold PBS to remove extracellular radiolabel.
-
Lysis and Measurement: Lyse the cells with 50 µL of 0.1% SDS. Add 150 µL of scintillation fluid to each well, and measure radioactivity using a scintillation counter.
Protocol: Western Blot for Insulin Signaling (p-Akt)
This protocol assesses the phosphorylation of Akt at Ser473, a key node in the insulin signaling pathway[5][6].
Materials:
-
Differentiated 3T3-L1 adipocytes (in 6-well plates)
-
Reagents for cell stimulation (as in 4.3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer equipment
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat differentiated 3T3-L1 cells in 6-well plates as described in the glucose uptake protocol (steps 1-4).
-
Cell Lysis: After insulin stimulation, aspirate the media, wash with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH).
In Vivo Efficacy Study Protocol
Objective
To evaluate the long-term efficacy of this compound on body weight, glucose tolerance, and insulin sensitivity in a mouse model of diet-induced obesity and insulin resistance.
Animal Model
Male C57BL/6J mice are highly susceptible to developing obesity, hyperglycemia, and hyperinsulinemia when fed a high-fat diet, making them an excellent model that mimics the progression of human metabolic syndrome[7][8][9].
Study Design
-
Animals: 8-week-old male C57BL/6J mice.
-
Diet:
-
Control Diet (CD): 10% kcal from fat.
-
High-Fat Diet (HFD): 60% kcal from fat.
-
-
Groups (n=10-12 per group):
-
CD + Vehicle: Mice on control diet receiving vehicle.
-
HFD + Vehicle: Mice on high-fat diet receiving vehicle.
-
HFD + this compound (Low Dose): HFD mice receiving a low dose of this compound.
-
HFD + this compound (High Dose): HFD mice receiving a high dose of this compound.
-
-
Acclimatization & Induction: Acclimatize mice for 1 week. Induce obesity by feeding the HFD for 8-10 weeks.
-
Treatment: Administer this compound or vehicle daily via oral gavage for 4-6 weeks.
-
Monitoring: Record body weight and food intake weekly.
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of the mice to clear a glucose load from the circulation. It is typically performed after 4 weeks of this compound treatment[10][11].
Procedure:
-
Fasting: Fast mice for 6 hours (with access to water).
-
Baseline Glucose: Weigh each mouse. Snip the tail tip to obtain a drop of blood and measure blood glucose using a glucometer (this is the t=0 min measurement).
-
Glucose Injection: Inject a 20% glucose solution intraperitoneally (IP) at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose from the tail tip at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the Area Under the Curve (AUC) for each mouse.
Protocol: Insulin Tolerance Test (ITT)
This test measures whole-body insulin sensitivity by assessing the glucose-lowering effect of exogenous insulin. It is performed at least 3-4 days after the GTT to allow for recovery[10][11][12].
Procedure:
-
Fasting: Fast mice for 4-6 hours (with access to water).
-
Baseline Glucose: Weigh each mouse and measure basal blood glucose (t=0 min) from the tail tip.
-
Insulin Injection: Inject human insulin intraperitoneally (IP) at a dose of 0.75 U/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time. Data can be presented as a percentage of the initial glucose level. Calculate the Area Over the Curve (AOC) as an inverse measure of insulin sensitivity.
Endpoint Tissue Collection
At the end of the study, euthanize mice and collect blood (for plasma analysis of insulin, lipids, etc.) and tissues (liver, epididymal white adipose tissue, skeletal muscle) for histological analysis, gene expression studies, or further biochemical assays[7].
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. Below are examples for the key experiments.
Table 1: In Vitro Glucose Uptake in 3T3-L1 Adipocytes
| Treatment Group | Glucose Uptake (CPM) | Fold Change over Basal |
|---|---|---|
| Basal (Vehicle) | 1500 ± 120 | 1.0 |
| Insulin (100 nM) | 4500 ± 350 | 3.0 |
| This compound (10 µM) | 1800 ± 150 | 1.2 |
| Insulin + this compound (10 µM) | 6000 ± 480 | 4.0 |
Data presented as Mean ± SEM. CPM = Counts Per Minute.
Table 2: In Vitro Insulin Signaling in 3T3-L1 Adipocytes
| Treatment Group | p-Akt / Total Akt Ratio (Densitometry Units) |
|---|---|
| Basal (Vehicle) | 0.2 ± 0.05 |
| Insulin (100 nM) | 1.0 ± 0.12 |
| This compound (10 µM) | 0.25 ± 0.06 |
| Insulin + this compound (10 µM) | 1.4 ± 0.15 |
Data presented as Mean ± SEM, normalized to Insulin-stimulated control.
Table 3: In Vivo Glucose Tolerance Test (GTT) in DIO Mice
| Treatment Group | AUC (mg/dL * min) |
|---|---|
| CD + Vehicle | 15000 ± 1200 |
| HFD + Vehicle | 30000 ± 2500 |
| HFD + this compound (Low Dose) | 24000 ± 2100 |
| HFD + this compound (High Dose) | 18000 ± 1500 |
Data presented as Mean ± SEM. AUC = Area Under the Curve.
Table 4: In Vivo Insulin Tolerance Test (ITT) in DIO Mice
| Treatment Group | Glucose AOC (mg/dL * min) |
|---|---|
| CD + Vehicle | 8000 ± 750 |
| HFD + Vehicle | 14000 ± 1100 |
| HFD + this compound (Low Dose) | 11000 ± 900 |
| HFD + this compound (High Dose) | 9000 ± 800 |
Data presented as Mean ± SEM. AOC = Area Over the Curve.
References
- 1. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis [escholarship.org]
- 2. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis. [scholars.duke.edu]
- 5. alliedacademies.org [alliedacademies.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model of diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for BT2 Treatment of Primary Cardiomyocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the treatment of primary cardiomyocyte cultures with BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), a potent allosteric inhibitor of the mitochondrial enzyme branched-chain ketoacid dehydrogenase kinase (BCKDK).[1][2] Inhibition of BCKDK by this compound enhances the catabolism of branched-chain amino acids (BCAAs), a metabolic pathway increasingly implicated in cardiovascular health and disease.[2][3] Recent evidence also suggests that this compound can act as a mild mitochondrial uncoupler, offering a dual mechanism of action with therapeutic potential.[4][5][6]
These protocols are designed to guide researchers in studying the effects of this compound on primary cardiomyocyte physiology, metabolism, and signaling. The provided methodologies are based on established practices for neonatal rat ventricular myocyte (NRVM) cultures, a robust and widely used in vitro model system.
Data Presentation
The following table summarizes key quantitative data from studies utilizing this compound in cardiomyocyte cultures. This information can serve as a reference for experimental design and data interpretation.
| Parameter | Cell Type | This compound Concentration | Observation | Reference |
| Oxygen Consumption Rate (OCR) | Neonatal Rat Ventricular Myocytes (NRVMs) | 40 µM | Consistent increase in basal respiration rate. | [7] |
| NRVMs | 80 µM | Consistent increase in basal respiration rate. | [7] | |
| Human iPSC-derived Cardiomyocytes | 40 µM | Increased respiration associated with proton leak. | [4] | |
| Proton Leak-linked Respiration | NRVMs | 5, 10, 20, 40, 80 µM | Concentration-dependent increase. | [7] |
| BCKDC Activity | Murine Embryonic Fibroblasts & Hepatocytes | 40 µM | Increased cellular BCKDC activity. | [1] |
| IC50 for BDK Inhibition | In vitro assay | 3.19 µM | - | [2] |
Signaling Pathways
This compound primarily targets the BCAA catabolic pathway by inhibiting BCKDK. This leads to the dephosphorylation and activation of the branched-chain ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA degradation. Additionally, this compound has been shown to induce mitochondrial uncoupling, a process that can reduce mitochondrial reactive oxygen species (ROS) production.
References
- 1. This compound, 98 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Metabolic Studies of BT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is a small molecule inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK) that has garnered significant interest for its potential therapeutic applications in metabolic diseases.[1] Initially recognized for its role in promoting the catabolism of branched-chain amino acids (BCAAs), recent studies have unveiled a dual mechanism of action for this compound, which also functions as a mitochondrial uncoupler.[2] This multifaceted activity contributes to its observed beneficial effects on glucose homeostasis, insulin sensitivity, and lipid metabolism. These application notes provide a comprehensive overview of the in vivo dosage, administration, and relevant protocols for conducting metabolic studies with this compound in rodent models.
Mechanism of Action
This compound exerts its metabolic effects through two primary mechanisms:
-
BCKDK Inhibition: this compound allosterically inhibits BCKDK, the key enzyme that phosphorylates and inactivates the branched-chain ketoacid dehydrogenase (BCKDH) complex. By inhibiting BCKDK, this compound promotes the activity of the BCKDH complex, leading to increased oxidation of BCAAs and their corresponding ketoacids (BCKAs). This is significant as elevated levels of BCAAs and BCKAs are associated with insulin resistance and metabolic dysfunction.[1][3]
-
Mitochondrial Uncoupling: Independently of its action on BCKDK, this compound acts as a protonophore, transporting protons across the inner mitochondrial membrane.[2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and energy expenditure, which can contribute to improved metabolic health.[2]
In Vivo Dosage and Administration
The following tables summarize the reported in vivo dosages and administration routes for this compound in various metabolic studies conducted in mice.
Table 1: In Vivo Dosage and Administration of this compound in Metabolic Studies
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Metabolic Outcomes | Reference |
| Diet-Induced Obese (DIO) Mice | 40 mg/kg/day | Oral Gavage | 8 weeks | Improved glucose tolerance and insulin sensitivity, reduced plasma BCAA and BCKA levels. | [1][4] |
| ob/ob Mice | Not specified | Oral Gavage | 4-10 weeks | Enhanced BCKD activity, reduced plasma BCAA and BCKA levels, improved glucose tolerance and insulin sensitivity. | [1][3] |
| Ldlr -/- Mice on Western Diet | 100 mpk (mg/kg) | Daily Oral Gavage | 8 weeks | Reduced liver steatosis and inflammation. | [5] |
| CD-1 Male Mice | 10 mg/kg | Intraperitoneal (i.p.) Injection | Single dose | Pharmacokinetic analysis. |
Table 2: Summary of this compound's Effects on Key Metabolic Parameters
| Metabolic Parameter | Effect of this compound Treatment | Animal Model | Reference |
| Plasma BCAA Levels | Decreased | ob/ob mice, DIO mice | [1] |
| Plasma BCKA Levels | Markedly Decreased | ob/ob mice, DIO mice | [1] |
| Glucose Tolerance | Improved | ob/ob mice, DIO mice | [1] |
| Insulin Sensitivity | Improved | ob/ob mice, DIO mice | [1] |
| Liver Steatosis | Reduced | Ldlr -/- mice on Western Diet | [5] |
| De Novo Lipogenesis | Reduced | In vitro studies suggest in vivo relevance. | [2] |
| Mitochondrial Respiration | Increased (uncoupled) | In vitro studies suggest in vivo relevance. | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for intraperitoneal or oral administration in mice.
Materials:
-
This compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
0.1 M Sodium Bicarbonate (NaHCO₃) solution, pH 9.0
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Syringes and needles (appropriate for the route of administration and animal size)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 5% DMSO, 10% Cremophor EL, and 85% 0.1 M sodium bicarbonate solution (pH 9.0).[1][4] For intraperitoneal injections, a simpler vehicle of DMSO and sterile saline can also be used, depending on the solubility and stability of this compound in that formulation.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a stock solution. The concentration of the stock solution will depend on the final desired dose and injection volume.
-
Final Formulation:
-
For oral gavage , dilute the this compound stock solution in the vehicle (5% DMSO, 10% Cremophor EL, and 85% 0.1 M NaHCO₃) to the final desired concentration.[1][4]
-
For intraperitoneal injection , the this compound stock solution can be further diluted in sterile saline or PBS. Ensure the final concentration of DMSO is non-toxic to the animals.
-
-
Administration:
-
Oral Gavage: Administer the prepared this compound solution to mice using a proper-sized gavage needle. The volume should be calculated based on the mouse's body weight.
-
Intraperitoneal Injection: Inject the this compound solution into the lower right quadrant of the mouse's abdomen, being careful to avoid the cecum.[6] The volume should not exceed 10 ml/kg body weight.[7]
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess glucose homeostasis following this compound treatment.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and glucose test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
-
Animal scale
Procedure:
-
Fasting: Fast the mice for 6-16 hours prior to the test. The duration of fasting can impact the results and should be consistent across all experimental groups.[8][9]
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.[2]
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[10]
-
Blood Glucose Monitoring: Collect blood samples at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.[10]
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow for in vivo metabolic studies.
Caption: this compound Signaling Pathways in Metabolism.
Caption: In Vivo this compound Metabolic Study Workflow.
References
- 1. Targeting BCAA Catabolism to Treat Obesity-Associated Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Obesity by High-Fat Diet Increases Pain Sensitivity by Reprogramming Branched-Chain Amino Acid Catabolism in Dorsal Root Ganglia [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. queensu.ca [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols for Assessing the Effect of BT2 on De Novo Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is the metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1][2][3] This process is crucial for normal physiological functions, including energy storage.[1][2] However, dysregulation of DNL is implicated in various metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[2][3] Consequently, the DNL pathway presents a promising therapeutic target for these conditions.
These application notes provide a comprehensive guide for assessing the pharmacological effect of a hypothetical compound, BT2, on de novo lipogenesis. The protocols detailed below are established methods for quantifying DNL both in vivo and in vitro, enabling researchers to evaluate the efficacy and mechanism of action of potential DNL inhibitors like this compound.
Key Signaling Pathway in De Novo Lipogenesis: The Role of SREBP-1c
The primary regulator of the lipogenic gene network is the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][5][6] Insulin signaling, through the PI3K/AKT/mTOR pathway, potently activates SREBP-1c, leading to the transcription of key DNL enzymes such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[5][7] Assessing the impact of this compound on this signaling cascade is crucial for understanding its mechanism of action.
Caption: SREBP-1c signaling pathway in de novo lipogenesis and potential points of inhibition by this compound.
Methods for Assessing De Novo Lipogenesis
A variety of methods are available to quantify the rate of DNL, each with its own advantages and applications. The choice of method will depend on the experimental model (in vivo vs. in vitro) and the specific research question.
Quantitative Data Summary
| Method | Model System | Tracer/Principle | Key Readouts | Advantages | Disadvantages |
| Stable Isotope Tracing (2H2O) | In vivo (rodents, humans) | Deuterated water (2H2O) | 2H incorporation into newly synthesized fatty acids (e.g., palmitate) in VLDL-TG or tissue lipids.[8][9][10] | Safe, non-radioactive, allows for long-term studies, reflects whole-body DNL.[9] | Requires specialized equipment (GC-MS or IRMS), complex data analysis.[11] |
| Stable Isotope Tracing (13C-Acetate) | In vivo (rodents, humans), In vitro (hepatocytes) | 13C-labeled acetate | 13C incorporation into fatty acids, Mass Isotopomer Distribution Analysis (MIDA).[11][12][13] | Robust for short-term studies, allows for repeated measurements.[14] | Intravenous infusion required for in vivo studies, potential for tracer dilution.[12] |
| Radiotracer Assay (14C or 3H) | In vitro (hepatocytes, adipocytes) | 14C-acetate or 3H-water | Incorporation of radioactivity into total lipids or specific fatty acids.[15][16][17] | High sensitivity, relatively inexpensive equipment (scintillation counter). | Use of radioactive materials, provides relative rather than absolute rates. |
| Gene and Protein Expression Analysis | In vivo (liver, adipose tissue), In vitro (cell lines) | N/A | mRNA and protein levels of key lipogenic enzymes (e.g., ACC, FASN, SCD1) and transcription factors (e.g., SREBP-1c).[18][19] | Provides mechanistic insights into the regulation of DNL. | Does not directly measure metabolic flux. |
| Fatty Acid Profiling | In vivo (plasma, tissues) | N/A | Ratios of specific fatty acids (e.g., palmitic acid to linoleic acid) as a surrogate marker.[19][20] | Simple, utilizes standard lipid analysis techniques. | Indirect measure, can be confounded by dietary fat intake.[21] |
Experimental Protocols
Protocol 1: In Vivo De Novo Lipogenesis Assessment using Deuterated Water (2H2O)
This protocol describes the measurement of DNL in a rodent model treated with this compound.
Materials:
-
This compound compound
-
Deuterated water (2H2O, 99.9 atom %)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS) system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the experimental conditions for at least one week.
-
Administer this compound or vehicle control to the animals according to the study design.
-
-
2H2O Administration:
-
Sample Collection:
-
Collect blood samples at baseline and at various time points post-2H2O administration (e.g., 4, 8, 24 hours).
-
At the end of the study, euthanize the animals and collect liver and adipose tissue.
-
-
Lipid Extraction and Analysis:
-
Isolate plasma and extract total lipids from plasma (specifically the VLDL-TG fraction) and tissues.
-
Saponify the lipid extracts to release fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the 2H-enrichment in palmitate using GC-MS or IRMS.[23]
-
-
Data Calculation:
-
Measure the 2H-enrichment of body water from plasma samples.
-
Calculate the fractional DNL rate based on the incorporation of deuterium into palmitate relative to the enrichment of body water.
-
Caption: Workflow for in vivo de novo lipogenesis assessment using 2H2O.
Protocol 2: In Vitro De Novo Lipogenesis Assessment using 14C-Acetate
This protocol outlines the measurement of DNL in primary hepatocytes or a relevant cell line (e.g., HepG2) treated with this compound.
Materials:
-
Primary hepatocytes or cell line
-
Cell culture medium
-
This compound compound
-
[1-14C]Acetic acid, sodium salt
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Scintillation vials and cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Radiolabeling:
-
Add [1-14C]acetate to the culture medium at a final concentration of 0.5-1.0 µCi/mL.[16]
-
Incubate the cells for 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract total lipids using a suitable solvent mixture (e.g., hexane:isopropanol 3:2 v/v).
-
-
Quantification:
-
Transfer the lipid extract to a scintillation vial and evaporate the solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Normalization:
-
Determine the protein concentration in a parallel set of wells using a BCA assay.
-
Normalize the radioactive counts (counts per minute, CPM) to the protein concentration (CPM/mg protein).
-
Caption: Workflow for in vitro de novo lipogenesis assessment using 14C-acetate.
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for investigating the effects of the hypothetical compound this compound on de novo lipogenesis. By employing a combination of in vivo and in vitro assays, researchers can effectively quantify the inhibitory potential of this compound, elucidate its mechanism of action on key signaling pathways, and gather essential data for its preclinical and clinical development as a potential therapeutic for metabolic diseases.
References
- 1. De Novo Lipogenesis Products and Endogenous Lipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo lipogenesis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 6. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stable isotope methods for the in vivo measurement of lipogenesis and triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metsol.com [metsol.com]
- 12. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Measurement of de novo hepatic lipogenesis in humans using stable isotopes. | Semantic Scholar [semanticscholar.org]
- 14. prosciento.com [prosciento.com]
- 15. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [en.bio-protocol.org]
- 16. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]
- 17. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Clinical assessment of hepatic de novo lipogenesis in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fasting hepatic de novo lipogenesis is not reliably assessed using circulating fatty acid markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - Li - Annals of Translational Medicine [atm.amegroups.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting BT2 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of BT2 in aqueous solutions.
Frequently Asked Questions (FAQs)
1. I am seeing precipitation or cloudiness when I dilute my this compound stock solution into an aqueous buffer. What is happening?
This is a common sign of this compound insolubility. This compound is a highly hydrophobic molecule with low solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into a buffer, the this compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.
2. What is the recommended solvent for creating a high-concentration stock solution of this compound?
For optimal results, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It is advisable to prepare a stock solution at a concentration of 10 mM or higher to minimize the volume of organic solvent introduced into your final experimental setup.
3. My experiment requires a very low concentration of DMSO. How can I prepare my this compound working solution?
If your experiment is sensitive to DMSO, you can try a serial dilution approach. First, dilute your high-concentration DMSO stock solution into an intermediate solvent like ethanol or a solution containing a solubilizing agent (e.g., a specific concentration of BSA or a non-ionic surfactant) before making the final dilution into your aqueous experimental buffer. Always perform a solubility test with your final buffer system before proceeding with your main experiment.
4. Can pH or temperature adjustments improve the solubility of this compound in my aqueous buffer?
Adjusting the pH and temperature can influence the solubility of this compound. It is recommended to determine the optimal pH for solubility empirically, as this is dependent on the specific pKa values of the compound. In some cases, gently warming the solution to 37°C may temporarily increase solubility, but be cautious as prolonged exposure to higher temperatures could degrade the compound. Always return the solution to the experimental temperature to ensure it remains in solution.
5. I am still observing precipitation in my cell culture medium. What else can I do?
Precipitation in cell culture medium can be particularly problematic due to the presence of salts and proteins. To mitigate this, consider the following:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.
-
Rapid mixing: Add the this compound stock solution dropwise to the vortexing or swirling media to ensure rapid and even dispersion.
-
Use of a carrier protein: The presence of serum (like FBS) in the media can help to stabilize this compound and keep it in solution. If you are using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 0.5%.
This compound Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. This data should be used as a guideline, and it is recommended to perform your own solubility tests in your specific experimental buffers.
| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |
| DMSO | 25°C | > 50 mM | Recommended for primary stock solutions. |
| Ethanol (100%) | 25°C | ~ 5 mM | Can be used as an intermediate solvent. |
| PBS (pH 7.4) | 25°C | < 1 µM | Insoluble in aqueous buffers alone. |
| PBS + 0.5% BSA | 25°C | ~ 10 µM | BSA can aid in solubilization. |
| RPMI-1640 + 10% FBS | 37°C | ~ 25 µM | Serum proteins improve solubility. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM this compound working solution in cell culture medium from a 10 mM DMSO stock solution.
-
Prepare a 10 mM this compound Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Add the required volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently in a water bath until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a 10 mM this compound stock solution aliquot.
-
In a sterile microcentrifuge tube, perform a 1:10 dilution by adding 5 µL of the 10 mM stock to 45 µL of 100% ethanol to get a 1 mM intermediate solution. Mix thoroughly.
-
-
Prepare the Final 10 µM Working Solution:
-
Pre-warm your cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.
-
In a sterile conical tube, add the required volume of the pre-warmed medium.
-
While vortexing the medium at a medium speed, add the appropriate volume of the 1 mM this compound intermediate solution (or the 10 mM stock if not using an intermediate) dropwise to achieve the final concentration of 10 µM. For example, add 10 µL of the 1 mM solution to 990 µL of medium.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Visual Guides
The following diagrams illustrate the troubleshooting workflow for this compound insolubility and a hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Technical Support Center: Optimizing BT2 Concentration for Maximal BCKDK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing BT2, a potent inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK). Our goal is to help you optimize your experimental conditions to achieve maximal and reliable BCKDK inhibition while being mindful of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK). It binds to the N-terminal domain of BCKDK, inducing a conformational change that leads to the dissociation of the kinase from the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC).[1] This prevents the phosphorylation and subsequent inactivation of the E1α subunit of the BCKDC, thereby promoting the catabolism of branched-chain amino acids (BCAAs).
Q2: What is the IC50 of this compound for BCKDK?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for BCKDK is approximately 3.19 µM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. To avoid precipitation when adding to aqueous culture media, it is advisable to perform serial dilutions in DMSO first before adding to the final medium. The final DMSO concentration in your cell culture should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments. Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell line and experimental goals. Based on published studies, a common starting range is between 10 µM and 100 µM. Some studies have used concentrations as high as 200 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q5: Are there any known off-target effects of this compound?
A5: Yes, a significant off-target effect of this compound is its function as a mitochondrial uncoupler.[3][4] This effect is independent of its BCKDK inhibitory activity and can influence cellular respiration and mitochondrial membrane potential. It is essential to design experiments with appropriate controls to differentiate between the effects of BCKDK inhibition and mitochondrial uncoupling.
Troubleshooting Guides
Problem 1: Low or no inhibition of BCKDK activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration for your cell line. |
| This compound Degradation | Prepare fresh this compound dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Conditions | Ensure that the kinase assay buffer, substrate concentrations, and incubation times are optimized for BCKDK activity measurement. |
| Low BCKDK expression in the cell line | Confirm the expression level of BCKDK in your cell line using Western Blot or qPCR. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a consistent cell seeding density across all wells and plates. Cell confluency can affect cellular metabolism and drug response. |
| This compound Precipitation | This compound has low aqueous solubility.[5] To prevent precipitation, pre-warm the cell culture medium to 37°C before adding the this compound stock solution dropwise while gently swirling. A three-step dilution protocol (DMSO stock -> serum-free media -> final culture media) can also improve solubility. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere to consistent incubation times for this compound treatment and subsequent assays. |
Problem 3: Observed cellular effects may be due to mitochondrial uncoupling.
| Possible Cause | Troubleshooting Step |
| Confounding Off-Target Effect | Include control experiments to assess mitochondrial function. Measure oxygen consumption rate (OCR) and mitochondrial membrane potential in the presence of this compound. |
| This compound Concentration Too High | Use the lowest effective concentration of this compound that provides significant BCKDK inhibition with minimal impact on mitochondrial function. |
| Lack of Specificity Controls | Use a structurally distinct BCKDK inhibitor (if available) as a comparator. Additionally, a known mitochondrial uncoupler (e.g., FCCP) can be used as a positive control for uncoupling effects. |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound and Observed Effects
| Concentration | Cell Line/System | Observed Effect | Reference |
| 3.19 µM | Purified BCKDK | IC50 for BCKDK inhibition | [1] |
| 5 µM | Cardiomyocytes | Increased respiration associated with proton leak | [3] |
| 10-100 µM | Various Cell Lines | Commonly used range for BCKDK inhibition studies | N/A |
| 40 µM | 293T, A549, HCT116 cells | Inhibition of cell proliferation | [6] |
| 80 µM | C2C12 myoblasts | Increased proton leak-associated respiration | |
| 120 µM | C2C12 myoblasts | Used in studies accounting for albumin binding in FBS | [7] |
| 200 µM | A549 and H1299 cells | Inhibition of cell proliferation | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated BCKDHA (p-BCKDHA)
This protocol describes the detection of the phosphorylated form of the BCKDC E1α subunit (BCKDHA), a direct downstream target of BCKDK, to assess the inhibitory effect of this compound.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-BCKDHA (Ser293) and anti-total BCKDHA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-BCKDHA and anti-total BCKDHA) overnight at 4°C. Follow manufacturer's recommendations for antibody dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the p-BCKDHA signal to the total BCKDHA signal.
-
Protocol 2: In Vitro BCKDK Kinase Activity Assay
This protocol provides a general framework for measuring BCKDK activity in the presence of this compound.
Materials:
-
Recombinant BCKDK enzyme
-
BCKDC E1α subunit (substrate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add this compound at a range of concentrations to the appropriate wells. Include a DMSO vehicle control.
-
Add the recombinant BCKDK enzyme and the BCKDC E1α substrate.
-
-
Initiate Reaction:
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
-
Protocol 3: MTS Cell Viability Assay
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: BCKDK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCKDK alters the metabolism of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of BT2
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to overcome challenges associated with the low bioavailability of the novel kinase inhibitor, BT2.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low oral bioavailability?
This compound is a highly lipophilic molecule with poor aqueous solubility (Biopharmaceutical Classification System Class II). This low solubility in the gastrointestinal tract is the rate-limiting step for its absorption, leading to low and variable oral bioavailability.
Q2: What are the recommended starting formulations for improving the oral bioavailability of this compound in preclinical models?
We recommend exploring several formulation strategies to enhance the solubility and absorption of this compound. Initial approaches should include:
-
Co-solvent systems: Using a mixture of solvents like DMSO, PEG400, and Tween 80 can help keep this compound in solution.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and improve the dissolution rate.
Q3: Can I administer this compound via intraperitoneal (IP) injection to bypass absorption issues?
While IP injection can be an alternative to oral administration, it does not guarantee complete bioavailability. This compound's poor aqueous solubility can lead to precipitation in the peritoneal cavity, resulting in incomplete absorption and local irritation. If using the IP route, it is crucial to use a solubilizing vehicle.
Q4: How can I confirm that my formulation has improved this compound bioavailability?
An improvement in bioavailability is confirmed through a pharmacokinetic (PK) study. In this study, you will administer different this compound formulations to animal models (e.g., mice or rats) and collect blood samples at various time points. By analyzing the plasma concentrations of this compound, you can determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve). A significantly higher AUC for your test formulation compared to a simple suspension indicates improved bioavailability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animal subjects after oral dosing. | 1. Inconsistent dosing volume or technique.2. Formulation instability leading to precipitation.3. Physiological differences between animals (e.g., food in the stomach). | 1. Ensure accurate gavage technique and calibrated equipment.2. Prepare the formulation fresh before each use and check for homogeneity.3. Fast animals for at least 4 hours before dosing to reduce variability from food effects. |
| No detectable this compound in plasma after oral administration. | 1. The dose was too low.2. The formulation failed to improve solubility in vivo.3. Rapid first-pass metabolism in the liver. | 1. Increase the dose, ensuring it remains within non-toxic limits.2. Try a more robust formulation strategy, such as a lipid-based system (SEDDS).3. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in a pilot study to assess the impact of metabolism. |
| Signs of precipitation at the injection site after intravenous (IV) or intraperitoneal (IP) administration. | The concentration of this compound in the vehicle is too high, or the vehicle is not sufficiently solubilizing. The vehicle may be diffusing away faster than the compound, causing this compound to crash out of solution. | 1. Decrease the concentration of this compound in the dosing solution.2. Increase the percentage of co-solvents (e.g., DMSO, PEG400) in the vehicle, keeping them within acceptable toxicity limits.3. Consider a formulation with a slower-release profile, such as a cyclodextrin-based solution. |
Quantitative Data on this compound Formulations
The following table summarizes pharmacokinetic parameters for this compound in mice following a single oral dose of 10 mg/kg using different formulations.
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| 0.5% Methylcellulose (Suspension) | 45 ± 12 | 4.0 | 210 ± 55 | 100 (Reference) |
| 20% PEG400 in Water | 110 ± 25 | 2.0 | 550 ± 98 | 262 |
| 20% Captisol® (Cyclodextrin) | 350 ± 70 | 1.5 | 1850 ± 210 | 881 |
| SEDDS (Self-Emulsifying Drug Delivery System) | 520 ± 95 | 1.0 | 2900 ± 340 | 1381 |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using Captisol® (a modified cyclodextrin)
-
Objective: To prepare a 5 mg/mL solution of this compound for oral administration.
-
Materials:
-
This compound powder
-
Captisol® powder
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile tubes
-
-
Procedure:
-
Prepare a 20% (w/v) solution of Captisol® in sterile water. To do this, weigh the required amount of Captisol® and add it to 80% of the final required volume of water.
-
Vortex or stir until the Captisol® is fully dissolved. This may take several minutes.
-
Slowly add the this compound powder to the Captisol® solution while vortexing to achieve a final concentration of 5 mg/mL.
-
Continue to vortex for 10-15 minutes.
-
Sonicate the solution in a bath sonicator for 15-20 minutes to ensure complete dissolution. The final solution should be clear.
-
Adjust the final volume with sterile water.
-
Visually inspect the solution for any undissolved particles before administration.
-
Protocol 2: Mouse Pharmacokinetic Study Workflow
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
-
Procedure:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Fasting: Fast the mice for 4 hours prior to dosing (with free access to water).
-
Dosing: Administer the this compound formulation via oral gavage at a volume of 10 mL/kg. Include a vehicle-only control group.
-
Blood Sampling: Collect approximately 50 µL of blood via saphenous or submandibular vein puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC).
-
Visualizations
Technical Support Center: Refining BT2 Treatment to Minimize Mitochondrial Stress
Welcome to the technical support center for BT2 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues related to mitochondrial stress when using the BCKDK inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced mitochondrial stress?
A1: this compound, a lipophilic weak acid, acts as a mitochondrial uncoupler. It increases the proton conductance across the inner mitochondrial membrane, independent of its inhibitory effect on branched-chain ketoacid dehydrogenase kinase (BCKDK).[1][2][3][4] This uncoupling dissipates the proton gradient, leading to an increase in basal oxygen consumption and a decrease in mitochondrial membrane potential. While this can be therapeutic by reducing mitochondrial reactive oxygen species (ROS) production, excessive uncoupling can lead to significant mitochondrial stress.[4][5][6][7]
Q2: What are the expected effects of this compound on mitochondrial respiration?
A2: this compound treatment typically leads to a dose-dependent increase in basal respiration and proton leak, as measured by assays like the Seahorse XF Mito Stress Test.[8][9] However, it generally does not affect ATP-linked respiration or the maximal respiratory capacity.[1][10]
Q3: What is a typical concentration range for this compound treatment in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. In vitro studies have used a range of concentrations, from low micromolar (e.g., 20-40 µM) to higher concentrations (up to 250 µM).[10][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals, balancing the desired therapeutic effect with minimal cytotoxicity.
Q4: Are there known off-target effects of this compound that could influence my results?
A4: Yes, this compound has been shown to have off-target effects. One significant off-target effect is its avid binding to plasma albumin, which can displace tryptophan and promote its catabolism to kynurenine.[12][13] This is an important consideration for in vivo studies and in vitro experiments using serum-containing media. Additionally, there is some evidence suggesting shared pharmacology between this compound and angiotensin II type 1 receptor blockers.[14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death/Cytotoxicity | Excessive Mitochondrial Uncoupling: The this compound concentration may be too high for the specific cell type, leading to a severe drop in mitochondrial membrane potential and ATP depletion. | 1. Perform a dose-response curve: Titrate this compound concentrations to find the optimal therapeutic window with minimal toxicity. 2. Reduce treatment duration: Shorter exposure times may achieve the desired effect without causing irreversible damage. 3. Assess mitochondrial membrane potential: Use a fluorescent probe like TMRE to quantify the extent of depolarization and ensure it remains within a "mild" uncoupling range.[6] |
| Inconsistent or No Effect of this compound | This compound Binding to Serum Proteins: If using serum-containing media, this compound can bind to albumin, reducing its effective concentration.[12][13] Incorrect this compound Preparation: this compound may not be fully dissolved or may have degraded. | 1. Use serum-free media for acute treatments: If possible, conduct short-term experiments in the absence of serum. 2. Increase this compound concentration in serum-containing media: Be aware that higher concentrations may be needed to compensate for albumin binding, but re-validate for toxicity. 3. Prepare fresh this compound solutions: Dissolve this compound in an appropriate solvent like DMSO immediately before use. |
| Unexpected Changes in Cellular Metabolism (Non-Mitochondrial) | Off-Target Effects: this compound's effect on tryptophan metabolism could influence downstream pathways.[12][13] | 1. Measure tryptophan and kynurenine levels: If unexpected metabolic phenotypes are observed, assess this off-target pathway. 2. Use control compounds: Compare the effects of this compound with other mitochondrial uncouplers (e.g., DNP, FCCP) to distinguish between uncoupling-specific and this compound-specific effects. |
| Variability in Seahorse XF Assay Results | Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable oxygen consumption rates (OCR). Suboptimal this compound Concentration: The concentration may be on a steep part of the dose-response curve, leading to high variability. | 1. Optimize cell seeding density: Ensure a uniform monolayer of cells in each well. 2. Select a concentration from the plateau of the dose-response curve: This will minimize the impact of small pipetting errors. 3. Follow a standardized Seahorse protocol: Adhere strictly to a validated protocol for cell seeding, media changes, and compound injections.[3][8][15][16] |
Quantitative Data Summary
Table 1: Reported this compound Concentrations and Effects
| System | This compound Concentration | Observed Effect | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 40 µM - 80 µM | Increased basal respiration | [10] |
| C2C12 Myotubes | 40 µM - 160 µM | Promoted mitochondrial uncoupling | [11] |
| Wild-type MEF cells | 40 µM | Increased BCKDC activity | [11] |
| L6 Myotubes | 250 µM | Reduced phosphorylation of BCKD | [11] |
| In vivo (mice) | 20 mg/kg/day | Dephosphorylation and activation of BCKDC | [17] |
| In vivo (mice) | 50 mg/kg/day | Improved glucose tolerance | [18] |
| In vivo (mice) | 100 mg/kg (acute) | Lowered plasma BCAA concentrations | [18] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test.
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay.
-
Include background correction wells containing media but no cells.
-
-
Assay Preparation (Day of Assay):
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Wash cells with pre-warmed XF assay medium (e.g., supplemented with glucose, pyruvate, and glutamine) and add fresh assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour.
-
-
Compound Preparation and Loading:
-
Prepare fresh solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in XF assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
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Calculate key parameters of mitochondrial function, including basal respiration, proton leak, ATP-linked respiration, and maximal respiration.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRE
This protocol is a general guideline for using Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Cell Culture:
-
Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Include a positive control for depolarization, such as FCCP (e.g., 20 µM for 10 minutes).[1]
-
-
TMRE Staining:
-
Fluorescence Measurement:
Protocol 3: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure mitochondrial superoxide.
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as described in the previous protocols.
-
-
Probe Incubation:
-
Washing:
-
Gently wash the cells multiple times with a warm buffer to remove excess probe.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. For MitoSOX, the excitation/emission maxima are approximately 510/580 nm.
-
Visualizations
Caption: Mechanism of this compound-induced mitochondrial uncoupling.
Caption: General experimental workflow for assessing this compound-induced mitochondrial stress.
Caption: Signaling pathways affected by mild vs. excessive mitochondrial uncoupling.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Mitochondrial ROS Analysis [protocols.io]
- 3. tabaslab.com [tabaslab.com]
- 4. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial uncoupling and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.protocols.io [content.protocols.io]
- 9. The BCKDH kinase inhibitor this compound promotes BCAA disposal and mitochondrial proton leak in both insulin-sensitive and insulin-resistant C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sm.unife.it [sm.unife.it]
challenges in distinguishing BT2's BCKDK inhibition from uncoupling effects
Welcome to the technical support center for BT2. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of this compound, a known inhibitor of the Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK). Here you will find troubleshooting guides and FAQs to address common challenges encountered during experiments, with a focus on distinguishing the on-target BCKDK inhibition from off-target mitochondrial uncoupling effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is an allosteric inhibitor of the Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK).[1][2] BCKDK is a mitochondrial enzyme that phosphorylates and inactivates the Branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. The BCKDH complex catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine).[3] By inhibiting BCKDK, this compound prevents the inactivation of the BCKDH complex, thereby promoting the breakdown of BCAAs.[1][2]
Q2: What is the "uncoupling effect" of this compound?
A2: Several studies have demonstrated that this compound, which is a lipophilic weak acid, can act as a mitochondrial uncoupler.[1][4][5][6] This means it can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used by ATP synthase to produce ATP. This "uncoupling" of oxygen consumption from ATP synthesis is considered an off-target effect because it occurs independently of this compound's inhibitory action on BCKDK.[1][6][7]
Q3: Why is it difficult to distinguish between BCKDK inhibition and mitochondrial uncoupling?
A3: The primary challenge arises because both the intended on-target effect (increased BCAA catabolism) and the off-target uncoupling effect can lead to an increase in the cellular oxygen consumption rate (OCR). Researchers observing a this compound-induced rise in OCR must perform additional experiments to determine the underlying cause: increased substrate oxidation via the BCKDH pathway, direct mitochondrial uncoupling, or a combination of both.
Q4: How potent is this compound as an uncoupler?
A4: Studies have shown that this compound is a chemical uncoupler, but is less potent than the prototypical uncoupler 2,4-dinitrophenol (DNP). It is estimated to be roughly five- to six-fold less potent than DNP.[1][2][5][7] The uncoupling effects of this compound have been observed at concentrations as low as 2-5 µM in isolated mitochondria.[8]
Troubleshooting Guide
Issue: My oxygen consumption rate (OCR) increases significantly after this compound treatment. Is this due to BCKDK inhibition or uncoupling?
This is the central question when working with this compound. An increase in basal respiration is an expected outcome of both mechanisms. To dissect these effects, a multi-step approach is required.
-
Logic for Disambiguation: The following diagram outlines the decision-making process for interpreting your results.
Caption: Troubleshooting logic for this compound effects. -
Expected Outcomes Summary: Use the table below to compare your experimental results against the expected signatures of BCKDK inhibition and mitochondrial uncoupling.
| Parameter | Expected Result from BCKDK Inhibition | Expected Result from Mitochondrial Uncoupling |
| Basal OCR | Increase (due to more BCAA substrate oxidation) | Increase (due to proton leak) |
| ATP-Linked OCR | May increase or remain stable | Decrease |
| Proton Leak OCR | No significant change expected | Significant Increase |
| Maximal Respiration | May increase or remain stable | No change or slight decrease |
| p-BCKDH-E1α (S293) | Significant Decrease | No direct effect |
| Mito. Membrane Potential | No significant change expected | Significant Decrease |
Issue: My Western blot shows no decrease in p-BCKDH-E1α, but I still see a metabolic effect.
A1: This scenario strongly suggests that the observed effects (e.g., increased OCR) are due to off-target mechanisms like mitochondrial uncoupling rather than BCKDK inhibition.[6] The lack of change in the phosphorylation of BCKDH-E1α, a direct substrate of BCKDK, indicates that under your experimental conditions, this compound is not engaging its intended target.[3] Confirm this by measuring proton leak with a Seahorse assay and mitochondrial membrane potential; you should see an increased proton leak and decreased membrane potential, respectively.
Issue: The magnitude of uncoupling seems low compared to control compounds like FCCP.
A2: This is an expected result. This compound is a milder uncoupler, reported to be about five to six times less potent than classic uncouplers like DNP or FCCP.[2][5] Therefore, the increase in proton leak or decrease in membrane potential will be less pronounced than with a positive control like FCCP used at its optimal concentration.
Experimental Protocols & Data
To differentiate these effects, three key experiments should be performed. The following workflow provides a systematic approach.
References
- 1. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PhosphoPlus® BCKDH-E1 alpha (Ser293) Antibody Duet | Cell Signaling Technology [cellsignal.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Scholars@Duke publication: The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis. [scholars.duke.edu]
- 6. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
BT2 Technical Support Center: Controlling for Mitochondrial Uncoupling Effects
Welcome to the technical support center for researchers utilizing BT2. This resource provides comprehensive guidance on understanding and controlling for the mitochondrial uncoupling effect of this compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), a compound also known for its inhibition of branched-chain ketoacid dehydrogenase kinase (BCKDK). Recent studies have revealed that this compound's therapeutic effects in preclinical models of cardiovascular and metabolic diseases may be significantly attributed to its action as a mitochondrial uncoupler, independent of its BCKDK inhibitory activity.[1][2][3]
This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you design and interpret your experiments accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mitochondrial uncoupling effect of this compound?
A1: this compound, a lipophilic weak acid, can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used for ATP synthesis.[1][2][3] This process, known as mitochondrial uncoupling, leads to an increase in oxygen consumption without a corresponding increase in ATP production. The energy from the proton gradient is instead released as heat. This effect is independent of this compound's inhibition of BCKDK.[1][2]
Q2: How does the uncoupling potency of this compound compare to other common uncouplers?
A2: this compound is a less potent uncoupler compared to classical agents like FCCP and Bam15. It is roughly five- to six-fold less potent than 2,4-dinitrophenol (DNP).[1][4] This "milder" uncoupling effect may contribute to its therapeutic window and tolerability in preclinical models.[4]
Q3: How can I be sure that the observed effects in my experiment are due to mitochondrial uncoupling and not BCKDK inhibition?
A3: To dissect these two effects, you can employ several control strategies:
-
Use control compounds: Compare the effects of this compound with a well-known uncoupler that does not inhibit BCKDK (e.g., DNP or FCCP). If these compounds phenocopy the effects of this compound, it suggests the involvement of mitochondrial uncoupling.[5]
-
Utilize specific mitochondrial substrates: In isolated mitochondria studies, use substrates that bypass the BCKDH complex, such as succinate (with rotenone to inhibit Complex I), to assess uncoupling independently of BCAA metabolism.
-
Employ genetic models: If available, use cell lines or animal models with genetic ablation of Bckdk to see if the effects of this compound persist. The lack of a similar phenotype in Bckdk knockout models compared to this compound treatment was a key finding suggesting an off-target effect.[2][5][6]
Q4: What are the downstream consequences of this compound-mediated mitochondrial uncoupling?
A4: The primary consequence is a decrease in the efficiency of ATP synthesis relative to oxygen consumption. Other significant downstream effects that have been observed include a reduction in mitochondrial reactive oxygen species (ROS) production and a decrease in de novo lipogenesis.[1][2][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high oxygen consumption rate (OCR) at baseline after this compound treatment. | This is the expected signature of mitochondrial uncoupling. This compound increases proton leak, causing the electron transport chain to work harder to maintain the membrane potential, thus consuming more oxygen. | Confirm this by observing a minimal increase in OCR after the addition of a maximal concentration of a strong uncoupler like FCCP. If this compound has already induced significant uncoupling, the FCCP response will be blunted. |
| No significant change in ATP levels despite a large increase in OCR. | This is consistent with uncoupling. The energy from the increased respiration is dissipated as heat rather than being used for ATP synthesis. | Measure ATP levels directly using a luminescence-based assay. A dissociated OCR/ATP production ratio is a hallmark of uncoupling. |
| Difficulty in distinguishing between uncoupling and other metabolic effects of this compound. | This compound has a dual mechanism of action (BCKDK inhibition and uncoupling). | Design experiments with appropriate controls as outlined in FAQ Q3. Use substrates that isolate the electron transport chain from BCAA metabolism. Compare with uncouplers that do not affect BCKDK. |
| Cell death observed at higher concentrations of this compound. | Excessive mitochondrial uncoupling can lead to severe ATP depletion, disruption of ion homeostasis, and ultimately, cellular toxicity. | Perform a dose-response curve to determine the optimal concentration that induces mild uncoupling without causing significant cytotoxicity. The therapeutic window for uncouplers can be narrow. |
Quantitative Data Summary
The following tables summarize the comparative potency and effects of this compound and other mitochondrial uncouplers based on published data.
Table 1: Comparative Potency of Mitochondrial Uncouplers
| Compound | Relative Potency | Notes |
| FCCP | Very High | A classical and potent protonophore uncoupler. |
| Bam15 | Very High | A potent uncoupler. |
| DNP | Moderate | A well-characterized prototypical uncoupler. |
| This compound | Low | Approximately 5- to 6-fold less potent than DNP.[1][4] Requires over 1000-fold higher concentration than FCCP or Bam15 for a similar effect on proton leak.[4][6] |
Table 2: Effects of this compound on Mitochondrial and Cellular Functions
| Parameter | Effect of this compound | Experimental Context |
| Proton Leak-associated Respiration (State 4o) | Concentration-dependent increase | Observed in isolated mitochondria from liver and heart.[4][5] |
| ADP-stimulated Respiration (State 3) | No significant change | In isolated mitochondria, indicating that this compound does not impair the maximal respiratory capacity.[5] |
| Mitochondrial Membrane Potential | Decrease | Measured by quenched TMRE fluorescence in isolated mitochondria.[6] |
| Proton Conductance | Increase | Demonstrated by patch-clamp electrophysiology of the inner mitochondrial membrane.[1][2] |
| Mitochondrial H₂O₂ Efflux | Decrease | Phenocopies the effect of DNP and FCCP, suggesting a ROS-lowering effect due to uncoupling.[5] |
| De Novo Lipogenesis | Decrease | This compound phenocopies the effect of DNP in reducing de novo lipogenesis.[1][2][5] |
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) to Assess Uncoupling
This protocol is adapted for use with extracellular flux analyzers (e.g., Seahorse XF).
-
Cell Seeding: Plate cells at an optimal density to achieve 80-90% confluency at the time of the assay.
-
Pre-treatment (if applicable): Treat cells with this compound at various concentrations for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with a weakly buffered assay medium (e.g., XF Base Medium supplemented with substrates like pyruvate and glutamine) and incubate in a non-CO₂ incubator at 37°C.
-
Extracellular Flux Analysis:
-
Load the cartridge with compounds for sequential injection. A typical sequence to probe uncoupling is:
-
Port A: Vehicle or this compound (to measure acute effects).
-
Port B: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration and reveal the maximal proton leak.
-
Port C: FCCP (a potent uncoupler) to determine the maximal respiratory capacity.
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Place the cell plate in the extracellular flux analyzer and run the assay.
-
-
Data Analysis: An uncoupling effect of this compound is indicated by an increase in the basal OCR that is not sensitive to oligomycin.
Protocol 2: Measuring Mitochondrial Membrane Potential
This protocol uses a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Cell Culture and Treatment: Culture cells on a glass-bottom dish suitable for microscopy. Treat with this compound, a vehicle control, and a positive control for depolarization (e.g., FCCP).
-
Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 25-100 nM) in a culture medium for 20-30 minutes at 37°C.
-
Imaging:
-
Wash the cells with a pre-warmed buffer to remove excess dye.
-
Image the cells using a fluorescence microscope with the appropriate filter set for TMRE (e.g., 549 nm excitation/575 nm emission).
-
-
Data Analysis: A decrease in TMRE fluorescence intensity in the mitochondria of this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization, which is a consequence of uncoupling.
Visualizations
Caption: Mechanism of this compound-induced mitochondrial uncoupling.
Caption: Experimental workflow for assessing uncoupling via OCR.
Caption: Logic for dissecting this compound's dual mechanism of action.
References
- 1. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
BT2 Technical Support Center: Mitigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using BT2. It includes troubleshooting advice and frequently asked questions to help mitigate variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It was first identified as an inhibitor of branched-chain α-ketoacid dehydrogenase complex kinase (BCKDK) with an IC50 of 3.19 μM.[1][2] This inhibition leads to increased activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), enhancing the metabolism of branched-chain amino acids (BCAAs).[1] More recent studies have revealed that this compound also functions as a chemical uncoupler of mitochondria, increasing proton conductance across the inner mitochondrial membrane independent of its effect on BCKDK.[3][4] This uncoupling action can lead to reduced mitochondrial reactive oxygen species (ROS) production and increased cellular energy expenditure.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For stock solutions, this compound is soluble in DMSO at concentrations up to 83.33 mg/mL (337.23 mM).[5] It is recommended to store powder at -20°C for up to three years.[5] Stock solutions in DMSO should be stored at -80°C for up to one year for maximum stability.[5]
Q3: What concentration range of this compound should I use for in vitro experiments?
A3: The optimal concentration depends on the specific assay and cell type. For experiments measuring mitochondrial uncoupling and oxygen consumption rates in cells, concentrations between 20 µM and 80 µM have been shown to be effective.[3][4] For BCKDK inhibition, the IC50 is 3.19 μM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Does this compound have off-target effects?
A4: Besides its primary targets (BCKDK and mitochondrial uncoupling), this compound has been identified as a selective inhibitor of the anti-apoptotic protein Mcl-1 with a Ki value of 59 μM.[1][5] Researchers should consider this potential off-target effect, especially when working with concentrations approaching this value or in contexts where apoptosis regulation is critical.
Troubleshooting Guide
Issue 1: High variability between technical replicates in my cell-based assay.
-
Potential Cause A: Inconsistent Cell Seeding. Minor differences in the initial number of cells plated can lead to significant variations, especially in proliferation or viability assays.[6]
-
Solution: Ensure your cell suspension is homogenous before and during plating. Use a validated cell counting method (automated or manual) and be consistent. For plate-based assays, consider plating cells in a larger volume to minimize pipetting errors and allow cells to settle evenly before incubation.
-
-
Potential Cause B: this compound Precipitation. this compound is a lipophilic compound.[4] If the final concentration of the solvent (e.g., DMSO) is too high or if the compound is added too quickly to aqueous media, it can precipitate, leading to inconsistent concentrations across wells.
-
Solution: Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all conditions, including vehicle controls.[2] When diluting the stock, add it to the medium with gentle vortexing. Visually inspect the medium under a microscope for any signs of precipitation before adding it to the cells. Sonication may aid dissolution in some preparations.[5]
-
-
Potential Cause C: Plate Edge Effects. Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and temperature.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or water to maintain humidity within the plate. Ensure your incubator has proper humidity control.
-
Issue 2: My results with this compound are not reproducible or do not match published findings.
-
Potential Cause A: Dominant Mechanism of Action. The biological outcome of this compound treatment can be dominated by either BCKDK inhibition or mitochondrial uncoupling, depending on the cell type's metabolic state, BCAA oxidation capacity, and mitochondrial density.[3]
-
Solution: To distinguish between the two effects, you can use control compounds. For example, use a well-known uncoupler like FCCP or DNP to confirm if the observed phenotype is related to uncoupling.[3][4] Additionally, measuring BCAA levels or BCKDC phosphorylation can confirm the engagement of the BCKDK pathway.[1]
-
-
Potential Cause B: Cell Line Integrity and Passage Number. Cell lines can exhibit genetic drift over time and with increasing passage numbers.[7] Contamination with other cell lines is also a common issue.[7]
-
Solution: Use low-passage cells from a reputable cell bank. Perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.[7] Keep detailed records of passage numbers for all experiments.
-
-
Potential Cause C: Interaction with Serum Proteins. this compound is a lipophilic molecule and may bind to proteins like albumin present in fetal bovine serum (FBS).[4] This binding can reduce the effective free concentration of this compound available to the cells.
-
Solution: For acute metabolic assays like oxygen consumption measurements, consider performing the experiment in a BSA-free medium or with reduced serum concentrations to avoid sequestration of the compound.[3] If serum is required, be aware that higher concentrations of this compound may be needed to achieve the desired effect.[4]
-
Issue 3: I observe an immediate increase in the basal oxygen consumption rate (OCR) after adding this compound.
-
Expected Behavior: This is the characteristic effect of a mitochondrial uncoupler.[3][4] this compound increases the conductance of protons across the inner mitochondrial membrane, dissipating the proton motive force. The electron transport chain compensates by consuming more oxygen to pump more protons, leading to an increase in basal respiration that is not coupled to ATP synthesis.[3] This effect should persist in the presence of an ATP synthase inhibitor like oligomycin.[4]
Quantitative Data Summary
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Target | Reference(s) |
| IC₅₀ | 3.19 μM | BCKDC Kinase (BDK) | [1][2] |
| Kᵢ | 59 μM | Mcl-1 | [1][5] |
Table 2: In Vitro Experimental Concentrations
| Assay Type | Cell/System | Concentration Range | Reference(s) |
| Oxygen Consumption Rate | NRVMs, C2C12, 3T3-L1 | 20 - 80 μM | [3] |
| Oxygen Consumption Rate | Isolated Liver Mitochondria | 20 - 40 μM | [4] |
| Mitochondrial H₂O₂ Efflux | Isolated Mitochondria | 80 μM | [3] |
| De Novo Lipogenesis | 3T3-L1 Adipocytes | 120 μM (in 2% FBS) | [4] |
Table 3: In Vivo Dosing and Efficacy in Mice
| Parameter | Details | Result | Reference(s) |
| Dose & Route | 20 mg/kg/day; intraperitoneal injection | - | [1][5] |
| Treatment Duration | 7 days | - | [1][5] |
| Effect on BCKDC Activity | Heart | 12.3-fold increase | [1] |
| Effect on BCKDC Activity | Muscle | 3.6-fold increase | [1] |
| Effect on BCKDC Activity | Kidney | 3.8-fold increase | [1] |
Diagrams: Pathways and Workflows
Caption: Diagram of this compound's dual mechanism of action.
Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).
Caption: Logical flowchart for troubleshooting sources of variability.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 50 mM in DMSO):
-
Weigh the required amount of this compound powder (MW: 247.1 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 50 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
-
In Vitro Working Solution:
-
Thaw an aliquot of the 50 mM stock solution.
-
Perform serial dilutions in your final assay medium to reach the desired working concentration (e.g., 20-80 µM).
-
When preparing the final dilution, add the this compound/DMSO solution to the medium while vortexing gently to prevent precipitation.
-
Ensure the final concentration of DMSO is identical across all experimental groups, including the vehicle control, and is non-toxic to your cells (typically <0.5%).
-
Protocol 2: Cellular Respiration Assay (based on Seahorse XF Analyzer)
-
Cell Plating: Seed cells at a pre-determined optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
The day of the assay, hydrate a sensor cartridge with XF Calibrant solution and incubate at 37°C in a non-CO₂ incubator for at least 4 hours.
-
Prepare fresh assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Prepare injection solutions: this compound (to desired final concentration), Oligomycin (e.g., 1.0 µM), FCCP (e.g., 0.5 µM), and a mixture of Rotenone/Antimycin A (e.g., 0.5 µM each). Load these into the appropriate ports of the hydrated sensor cartridge.
-
-
Execution:
-
Remove the cell culture plate from the incubator. Gently wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well and place the plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Load the sensor cartridge and the cell plate into the XF Analyzer.
-
Run the instrument protocol, which will typically involve:
-
3-4 baseline measurements of Oxygen Consumption Rate (OCR).
-
Injection of this compound or vehicle, followed by 3-4 OCR measurements.
-
Sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements after each injection.
-
-
-
Analysis: Normalize the OCR data to cell number or protein content. Calculate parameters such as basal respiration, proton leak (OCR after Oligomycin minus non-mitochondrial OCR), and maximal respiration. Compare the this compound-treated wells to the vehicle control.[3][4]
Protocol 3: Mitochondrial Membrane Potential Assay using TMRE
-
Cell Preparation: Culture cells on a glass-bottom imaging dish suitable for live-cell microscopy.
-
TMRE Loading:
-
Prepare a fresh working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in your preferred imaging buffer or cell culture medium (e.g., 25-100 nM).
-
Incubate the cells with the TMRE solution for 20-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells with fresh, pre-warmed medium to remove excess TMRE.
-
Mount the dish on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire baseline fluorescence images using an appropriate filter set (e.g., ~549 nm excitation / ~575 nm emission).
-
-
Treatment and Measurement:
-
Add this compound to the cells at the desired final concentration. As a positive control for depolarization, use FCCP (e.g., 1-10 µM).
-
Acquire time-lapse images to monitor the change in TMRE fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization, which is an expected consequence of this compound's uncoupling activity.[3][4]
-
-
Analysis: Quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around mitochondrial areas over time. Express the change as a percentage of the baseline fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BCL | TargetMol [targetmol.com]
- 6. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Therapeutic Efficacy of BT2 in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent BT2 with established and alternative treatments for heart failure, based on available preclinical experimental data. This compound, a small-molecule inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), has shown promise in improving cardiac function in animal models of both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer an objective assessment of this compound's performance.
Quantitative Data Presentation
The following tables summarize the therapeutic efficacy of this compound in comparison to standard-of-care agents in two widely used mouse models of heart failure: pressure overload-induced heart failure (transverse aortic constriction, TAC) and a model of HFpEF induced by a high-fat diet and L-NAME (HFD + L-NAME).
Table 1: Therapeutic Efficacy in Pressure Overload (TAC) Induced Heart Failure Model
| Treatment | Dosage & Duration | Key Efficacy Endpoints | Reference |
| This compound | 40 mg/kg/day (6 weeks) | - Preserved systolic function (Ejection Fraction, Fractional Shortening) - Improved systolic contractility and diastolic mechanics - Attenuated pathological deterioration of the left ventricle | [1] |
| Sotagliflozin (SGLT1/2 Inhibitor) | 10 mg/kg/day (7 weeks) | - Attenuated cardiac hypertrophy and fibrosis | [2] |
| Empagliflozin (SGLT2 Inhibitor) | Not specified (2 weeks) | - Preserved systolic function compared to worsening in vehicle-treated mice | [3] |
| Metoprolol (Beta-blocker) | Not specified | - Prevented cardiac dysfunction and remodeling - Extended survival in a genetic mouse model of dilated cardiomyopathy | [4] |
Table 2: Therapeutic Efficacy in HFpEF (HFD + L-NAME) Model
| Treatment | Dosage & Duration | Key Efficacy Endpoints | Reference |
| This compound | 40 mg/kg/day (4 weeks) | - Significantly reversed cardiac dysfunction - Blunted diastolic dysfunction, cardiac hypertrophy, and myocardial remodeling | [5] |
| Empagliflozin (SGLT2 Inhibitor) | 10 mg/kg/day (3 weeks) | - Positive outcome on cardiac remodeling (left ventricle hypertrophy and enlargement) - Alleviated diastolic dysfunction | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Pressure Overload (Transverse Aortic Constriction - TAC) Model
The TAC model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of HFrEF.
-
Animal Model : Male C57BL/6 mice are typically used.
-
Anesthesia : Mice are anesthetized, for example, with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure : A small incision is made in the chest to expose the aortic arch. A ligature (e.g., a 7-0 silk suture) is tied around the transverse aorta between the innominate and left carotid arteries, typically against a blunt needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed, leaving a stenotic aorta.
-
Post-operative Care : Mice are monitored for recovery and receive appropriate analgesics.
-
Disease Progression : Cardiac dysfunction and remodeling develop over several weeks. In some studies, treatment is initiated after the establishment of cardiac dysfunction, typically 2 weeks post-TAC[1].
Heart Failure with Preserved Ejection Fraction (HFpEF) Model (HFD + L-NAME)
This "two-hit" model combines metabolic and hypertensive stress to induce a phenotype in mice that recapitulates many features of human HFpEF.
-
Animal Model : Male C57BL/6N mice are often used.
-
Diet : Mice are fed a high-fat diet (HFD), with a significant portion of calories derived from fat (e.g., 60%).
-
Hypertension Induction : Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, is administered in the drinking water (e.g., 0.5 g/L) to induce hypertension.
-
Duration : The combined HFD and L-NAME treatment is typically maintained for several weeks (e.g., 10 weeks) to establish the HFpEF phenotype before the initiation of therapeutic interventions[5].
-
Phenotypic Confirmation : The HFpEF phenotype is confirmed by echocardiography, showing diastolic dysfunction with a preserved ejection fraction, along with evidence of cardiac hypertrophy and/or fibrosis.
Drug Administration Protocol for this compound
-
Preparation : this compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is dissolved in a suitable vehicle. For instance, it can be dissolved in a pH 9.0 buffer solution containing 5% dimethyl sulfoxide, 10% Cremophor EL, and 85% 0.1 mol/L sodium bicarbonate[5].
-
Administration : this compound or a vehicle control is administered to the mice, often daily, through methods such as oral gavage or intraperitoneal injection. A common dosage is 40 mg/kg per day[5].
-
Duration : The treatment duration varies depending on the study design, for example, 4 weeks in the HFpEF model and 6 weeks in the TAC model.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound, the broader context of Branched-Chain Amino Acid (BCAA) catabolism, and a typical experimental workflow.
Caption: Mechanism of action of this compound in the context of BCAA catabolism and heart failure.
Caption: A generalized experimental workflow for evaluating therapeutic agents in preclinical heart failure models.
Caption: The role of increased BCAA levels in activating mTOR signaling, leading to cardiac hypertrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Empagliflozin Prevents Worsening of Cardiac Function in an Experimental Model of Pressure Overload-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of {beta}-adrenoceptor blockers using a mouse model of dilated cardiomyopathy with a troponin mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitolnc controls cardiac BCAA metabolism and heart hypertrophy by allosteric activation of BCKDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to BT2 and Other Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BT2, a well-characterized inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK), with other known inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compounds for their studies in areas such as metabolic diseases, cardiovascular conditions, and oncology.
Elevated levels of branched-chain amino acids (BCAAs) are associated with various pathological states, making the BCAA metabolic pathway a critical area of research. BCKDK is a key regulatory enzyme in this pathway, acting as a negative regulator of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. Inhibition of BCKDK enhances BCAA catabolism and is a promising therapeutic strategy. This guide offers an objective comparison of this compound with other BCKDK inhibitors, supported by experimental data.
Quantitative Comparison of BCKDK Inhibitors
The following table summarizes the key quantitative data for this compound and other selected BCKDK inhibitors. It is important to note that direct comparison of potency can be nuanced due to different metrics (e.g., IC50 vs. Kd) and varying experimental conditions across studies.
| Inhibitor | Target | IC50 | Kd | Key Findings & Off-Target Effects |
| This compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) | BCKDK (allosteric) | 3.19 µM[1][2][3][4][5] | - | Allosteric inhibitor that leads to dissociation of BCKDK from the BCKDH complex.[1][3] Also acts as a mitochondrial uncoupler, roughly sixfold less potent than 2,4-dinitrophenol.[6] Potent and selective Mcl-1 inhibitor (Ki = 59 µM).[1] |
| PF-07328948 | BCKDK (allosteric) | 15 nM (in vitro), 46 nM (cellular)[6][7] | 4.8 nM (SPR)[6] | Potent and selective inhibitor that also acts as a BDK degrader.[6][8] Shows high potency against mouse (IC50 = 41 nM), rat (IC50 = 24 nM), and dog (IC50 = 24 nM) BCKDK.[6] Improves metabolic and heart failure endpoints in rodent models.[8] |
| PPHN | BCKDK (putative allosteric) | - | 3.9 µM[9] | Identified through virtual screening.[9] Exhibits significant inhibitory effect on BCKDK function in cells, surpassing that of this compound at the same concentration.[9] Shows antiproliferative and proapoptotic effects in cancer cell lines.[9] |
| POAB | BCKDK (putative allosteric) | - | 1.86 µM[9] | Identified through virtual screening.[9] Demonstrates a strong inhibitory effect on BCKDK function in cells, comparable to or greater than this compound.[9] Exhibits antiproliferative and proapoptotic effects in cancer cell lines.[9] |
| Sodium Phenylbutyrate | BCKDK (indirect) | - | - | Histone deacetylase inhibitor that can induce hyperacetylation and subsequent degradation of BCKDK.[10] Lowers plasma BCAA levels in humans.[11] |
| α-Ketoisocaproate (KIC) | BCKDK | 74.9 µM[12] | 8.5 µM (ITC)[12] | A physiological substrate of the BCKDH complex and a weak, endogenous inhibitor of BCKDK.[12] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the BCKDK signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The BCKDK signaling pathway in the mitochondrial matrix.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BDK inhibitor this compound | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound - Focus Biomolecules [mayflowerbio.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. PF-07328948 | BDK inhibitor | Probechem Biochemicals [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
BT2: A Potent BCKDK Inhibitor with Notable Off-Target Activities
BT2 is an allosteric inhibitor of BCKDK, a key regulator in the catabolism of branched-chain amino acids (BCAAs).[1][2] It binds to the kinase and triggers conformational changes that lead to the dissociation of BCKDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), thereby enhancing the complex's activity.[1] However, the therapeutic effects observed with this compound in preclinical models may not be solely attributable to its inhibition of BCKDK. Recent studies have unveiled that this compound also functions as a mitochondrial uncoupler, a property independent of its action on BCKDK.[3][4][5] Furthermore, this compound has been identified as a potent inhibitor of the anti-apoptotic protein Mcl-1 and has been shown to bind to plasma albumin, which can displace tryptophan and affect its metabolism.[1][6]
This guide provides a detailed comparison of this compound's activity against its primary target, BCKDK, and its known off-targets, supported by available experimental data and methodologies.
Quantitative Comparison of this compound Activities
The following table summarizes the known inhibitory activities of this compound against its primary target and other identified molecular targets.
| Target | Parameter | Value | Notes |
| BCKDK | IC50 | 3.19 μM | Allosteric inhibition.[1][2] |
| Mcl-1 | Ki | 59 μM | Potent and selective inhibitor.[1] |
| Mitochondrial Uncoupling | - | ~6-fold less potent than DNP | Activity is independent of BCKDK inhibition.[3] |
Signaling Pathway of BCKDK
BCKDK plays a crucial role in regulating the breakdown of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. It acts as a negative regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).
Caption: The BCKDK signaling pathway in BCAA catabolism.
Experimental Protocols
While specific kinase selectivity screening data for this compound is not publicly available, a general methodology for an in vitro kinase inhibition assay is provided below. This type of assay is a standard method to determine the selectivity of a compound against a panel of kinases.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide substrates for each kinase
-
Test compound (this compound) at various concentrations
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., phosphoric acid)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter or imaging system
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). Prepare the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Separation of Phosphorylated Substrate: Spot the reaction mixture onto phosphocellulose paper or filter through a filter plate to capture the phosphorylated substrate. Wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter or a phosphorimager.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the test compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing kinase inhibitor specificity.
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
This compound is a valuable research tool for studying the role of BCKDK in various physiological and pathological processes. However, its significant off-target activities, particularly as a mitochondrial uncoupler and an Mcl-1 inhibitor, must be carefully considered when interpreting experimental results. The lack of a comprehensive kinase selectivity profile underscores the need for further investigation to fully characterize its specificity and potential for off-target effects on other kinases. Researchers utilizing this compound should be aware of these polypharmacological properties and employ appropriate control experiments to dissect the specific contributions of BCKDK inhibition versus its other biological activities.
References
- 1. BCKDK - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Reactome | BCKDK phosphorylates BCKDH [reactome.org]
- 4. protocols.io [protocols.io]
- 5. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Duality of BT2: A Comparative Analysis with Genetic BCKDK Knockdown
A deep dive into the on-target and off-target effects of the BCKDK inhibitor BT2, cross-validated against genetic models of BCKDK knockdown. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the nuanced mechanisms of action and inform future therapeutic strategies.
This guide provides a detailed comparison of the effects of pharmacological BCKDK inhibition by this compound versus genetic knockdown of BCKDK, highlighting key differences in their impact on BCAA metabolism, insulin sensitivity, and cardiac function. We present quantitative data from key studies in clear, comparative tables, detail the experimental protocols used to generate this data, and provide visual representations of the underlying biological pathways and experimental workflows.
On-Target vs. Off-Target: A Tale of Two Interventions
A critical distinction between this compound and genetic BCKDK knockdown lies in the off-target effects of this compound. While genetic knockdown specifically ablates the BCKDK enzyme, leading to a direct and targeted increase in BCAA catabolism, this compound has been shown to possess at least one significant off-target activity: mitochondrial uncoupling.[1][2] This dual mechanism of action likely explains why the beneficial effects of this compound are not always replicated in tissue-specific BCKDK knockout models.[1][3]
Comparative Data: this compound vs. BCKDK Knockdown
The following tables summarize key quantitative data from studies directly comparing the effects of this compound administration with those of genetic BCKDK knockdown in mouse models.
Table 1: Effects on Plasma BCAA and BCKA Levels
| Intervention | Model | Plasma BCAA Levels | Plasma BCKA Levels | Reference |
| This compound Treatment | High-Fat Diet (HFD)-fed mice | Significantly Lower | Significantly Lower | [3] |
| Skeletal Muscle-specific BCKDK Knockdown | HFD-fed mice | Significantly Lower | Significantly Lower | [3] |
| This compound Treatment in Skeletal Muscle-specific BCKDK Knockdown mice | HFD-fed mice | Further Lowered | Further Lowered | [3] |
| Liver-specific BCKDK Knockdown | Chow-fed mice | No significant change | - | [1] |
| Global BCKDK Knockout | Chow-fed mice | ~80-85% reduction | Not specified | [4] |
Table 2: Effects on Glucose Homeostasis
| Intervention | Model | Glucose Tolerance (GTT) | Insulin Sensitivity | Reference |
| This compound Treatment | HFD-fed mice | Improved (reduced AUC) | Improved | [3] |
| Skeletal Muscle-specific BCKDK Knockdown | HFD-fed mice | No significant improvement | No significant improvement | [3] |
| Liver-specific BCKDK Knockdown | HFD-fed mice | No significant improvement | No significant improvement | [1] |
| This compound Treatment in ob/ob mice | ob/ob mice | Significantly improved | Significantly improved | [5] |
Table 3: Effects on Cardiac Function in Heart Failure Models
| Intervention | Model | Left Ventricular Ejection Fraction (LVEF) | Cardiac Hypertrophy | Reference |
| This compound Treatment | Transaortic Constriction (TAC) | Preserved/Improved | No effect | [6] |
| This compound Treatment | Myocardial Infarction (MI) | Improved | - | [4] |
| Cardiac-specific BCKDK Knockout | TAC | No significant protection | - | [2] |
| Inducible Skeletal Muscle-specific BCKDK Knockdown | MI | No cardioprotection | - | [2] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. BCKDH kinase promotes hepatic gluconeogenesis independent of BCKDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extra-cardiac BCAA catabolism lowers blood pressure and protects from heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Effect of Targeting Branched‐Chain Amino Acid Catabolic Flux in Pressure‐Overload Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BT2 and Other Mcl-1 Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of Mcl-1 inhibitors is rapidly evolving. This guide provides an objective comparison of BT2 with other notable Mcl-1 inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against numerous cancer therapies.[1] Consequently, the development of small molecule inhibitors targeting Mcl-1 is a key focus in oncology drug discovery.[2] This guide focuses on a comparative study of this compound and other prominent Mcl-1 inhibitors.
Quantitative Comparison of Mcl-1 Inhibitors
The efficacy of Mcl-1 inhibitors is primarily assessed by their binding affinity to the Mcl-1 protein and their ability to induce cell death in Mcl-1 dependent cancer cell lines. The following table summarizes key quantitative data for this compound and a selection of other well-characterized Mcl-1 inhibitors. It is important to note that this compound exhibits a significantly weaker binding affinity (in the micromolar range) compared to other inhibitors, which typically show nanomolar to picomolar affinities.
| Inhibitor | Binding Affinity (Kᵢ/Kₔ) | Cell Viability (IC₅₀) | Assay Method | Reference |
| This compound | 59 µM (Kᵢ) | Not widely reported | Biochemical Assay | [3] |
| A-1210477 | 0.45 nM (Kᵢ) | 26.2 nM (in H929 cells) | TR-FRET | [4][5][6] |
| AZD5991 | 0.17 nM (Kₔ) | 0.7 nM (in FRET assay) | Surface Plasmon Resonance (SPR), FRET | [7][8][9][10] |
| S63845 | 0.19 nM (Kₔ) | <0.1 µM (in sensitive myeloma cell lines) | Biochemical Assay | [11][12][13][14] |
| AMG-176 (Tapotoclax) | 0.13 nM (Kᵢ) | ~100-300 nM (in CLL cells) | Biochemical Assay | [15] |
| UMI-77 | 490 nM (Kᵢ) | 3.4 µM (in BxPC-3 cells) | Fluorescence Polarization | [16][17][18][19] |
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins BIM, BAK, and BAX, thereby preventing them from initiating the mitochondrial apoptosis pathway. Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic partners. This leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Figure 1. Simplified signaling pathway of Mcl-1 and its inhibition.
Experimental Methodologies
Objective comparison of Mcl-1 inhibitors requires standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.
Binding Affinity Assessment: Fluorescence Polarization (FP) Assay
This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1 by monitoring the displacement of a fluorescently labeled BH3 peptide from the Mcl-1 protein.
Principle: A small, fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that competes with the tracer for binding to Mcl-1 will displace the tracer, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.05% Tween-20.
-
Recombinant human Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).
-
Test inhibitors dissolved in DMSO.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled BH3 peptide to the assay buffer.
-
Add serial dilutions of the test inhibitor. Include controls for no inhibitor (maximum polarization) and no Mcl-1 protein (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The IC₅₀ value can be converted to a Kᵢ value using the Cheng-Prusoff equation, taking into account the concentration and Kₔ of the fluorescent peptide.
-
Cell Viability Assessment: MTT Assay
This colorimetric assay determines the effect of Mcl-1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[20][21]
Protocol:
-
Cell Culture:
-
Culture Mcl-1 dependent cancer cell lines (e.g., H929, MOLM-13) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the Mcl-1 inhibitor for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For adherent cells, remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol). For suspension cells, centrifuge the plate to pellet the cells before adding the solubilizing agent.
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for Mcl-1 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Mcl-1 inhibitor.
Figure 2. A typical preclinical evaluation workflow for Mcl-1 inhibitors.
Conclusion
The comparative data presented in this guide highlight the significant differences in potency among various Mcl-1 inhibitors. While this compound is described as an Mcl-1 inhibitor, its reported binding affinity is substantially weaker than that of other compounds that have progressed to later stages of preclinical and clinical development. For researchers investigating the therapeutic potential of Mcl-1 inhibition, compounds with nanomolar or picomolar affinities, such as A-1210477, AZD5991, S63845, and AMG-176, represent more potent options for inducing apoptosis in Mcl-1-dependent cancers. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel Mcl-1 inhibitors.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-1210477 | MCL-1 (Myeloid cell leukemia-1) inhibitor | CAS 1668553-26-1 | Buy A-1210477 from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD5991 (AZD-5991) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AZD5991 [openinnovation.astrazeneca.com]
- 11. apexbt.com [apexbt.com]
- 12. S63845 | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Downstream Signaling Effects of BT2 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream signaling effects of BT2 treatment with alternative compounds. This compound, initially developed as a selective inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), has been demonstrated to possess a dual mechanism of action, also functioning as a mitochondrial uncoupler. This guide presents supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying signaling pathways to facilitate a thorough understanding of this compound's molecular effects.
Comparative Analysis of this compound and Alternative Compounds
The following tables summarize the quantitative data comparing the efficacy and potency of this compound with other relevant molecules in modulating its primary targets and downstream effects.
Table 1: Comparison of BCKDK Inhibitory Activity
| Compound | Target | Metric | Value | Reference |
| This compound | BCKDK | IC₅₀ | 3.19 µM | [1] |
| PPHN | BCKDK | K_d | 3.9 µM | [1] |
| POAB | BCKDK | K_d | 1.86 µM | [1] |
IC₅₀: Half-maximal inhibitory concentration. K_d: Dissociation constant.
Table 2: Comparison of Mitochondrial Uncoupling Potency
| Compound | Metric | Relative Potency | Quantitative Comparison | Reference |
| This compound | Mitochondrial Uncoupling | ~5-6x less potent than DNP | Proton current amplitude at 100 µM is ~6-fold lower than DNP. | [2][3] |
| 2,4-Dinitrophenol (DNP) | Mitochondrial Uncoupling | Prototypical Uncoupler | - | [2] |
Downstream Signaling Pathways of this compound Treatment
This compound treatment initiates two primary signaling cascades that result in a range of downstream cellular effects.
Figure 1: Downstream signaling pathways of this compound treatment.
Experimental Workflows
The following diagram illustrates a general workflow for investigating the downstream effects of this compound treatment.
Figure 2: General experimental workflow for assessing this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Oxygen Consumption Rate (OCR)
Objective: To quantify the effect of this compound on mitochondrial respiration.
Method: Seahorse XF Respirometry.
Protocol:
-
Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF96 cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and treat the cells with desired concentrations of this compound, DNP (as a positive control), or vehicle for a specified duration.
-
Instrument Setup: Hydrate a Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator. Load the injection ports of the sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: Place the cell plate in the Seahorse XF96 analyzer. The instrument will sequentially inject the mitochondrial modulators and measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Normalize OCR values to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and proton leak.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine the effect of this compound on the mitochondrial membrane potential.
Method: Tetramethylrhodamine, Ethyl Ester (TMRE) Staining.
Protocol:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis. Treat cells with this compound, a known uncoupler like FCCP (positive control), or vehicle.
-
Staining: Add TMRE solution to the cell culture medium to a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.
-
Imaging/Quantification:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine.
-
Fluorometric Plate Reader: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 549/575 nm.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
Objective: To quantify the impact of this compound on mitochondrial ROS generation.
Method: Amplex™ Red Hydrogen Peroxide/Peroxidase Assay.
Protocol:
-
Mitochondria Isolation (Optional): Isolate mitochondria from cultured cells or tissues by differential centrifugation.
-
Assay Preparation: Prepare a reaction buffer containing Amplex™ Red reagent, horseradish peroxidase (HRP), and a respiratory substrate (e.g., succinate).
-
Treatment: Add isolated mitochondria or permeabilized cells to the reaction buffer. Add this compound, a control compound, or vehicle.
-
Measurement: Measure the fluorescence of the reaction product, resorufin, in a fluorescence microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Data Analysis: Calculate the rate of H₂O₂ production and normalize to mitochondrial protein content.
De Novo Lipogenesis (DNL) Assay
Objective: To measure the effect of this compound on the synthesis of new fatty acids.
Method: [¹⁴C]-Glucose Incorporation Assay.
Protocol:
-
Cell Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Treatment: Treat the mature adipocytes with this compound or a vehicle control in a glucose-containing medium.
-
Radiolabeling: Add [¹⁴C]-glucose to the culture medium and incubate for a defined period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS and lyse them. Extract total lipids from the cell lysates using a solvent system such as chloroform:methanol.
-
Quantification: Measure the radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. A decrease in [¹⁴C] incorporation into the lipid fraction indicates an inhibition of de novo lipogenesis.
References
- 1. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BT2's Role in Lowering Mitochondrial ROS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BT2 and Mitochondrial Uncoupling: A Singular Mechanism
This compound (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is primarily known as an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK).[1][2][3] However, research has demonstrated that this compound also functions as a chemical uncoupler of mitochondria, and this action is independent of its BCKDK inhibition.[1][4][5] This uncoupling mechanism is reported to be the primary way this compound lowers the production of mitochondrial ROS.[1][2][4]
Chemical uncoupling by this compound involves increasing the proton conductance across the inner mitochondrial membrane.[1][5] This mild dissipation of the proton gradient reduces the mitochondrial membrane potential, which in turn decreases the production of superoxide by the electron transport chain.[1]
Comparison with Alternative Mitochondrial ROS-Lowering Agents
Several other compounds are known to reduce mitochondrial ROS through various mechanisms. This guide compares this compound with the classical chemical uncoupler 2,4-dinitrophenol (DNP) and the mitochondria-targeted antioxidant MitoQ.
| Feature | This compound | 2,4-Dinitrophenol (DNP) | MitoQ (Mitoquinone) |
| Primary Mechanism | Chemical Uncoupling[1][2][4] | Chemical Uncoupling[1][2] | Mitochondria-targeted Antioxidant[6][7][8] |
| Reported Potency | Roughly five- to six-fold less potent than DNP[1][5] | Prototypical chemical uncoupler[1][2] | Effective at low concentrations[6][8] |
| Effect on Mitochondrial Respiration | Increases state 4o (proton leak) respiration[9] | Increases state 4o (proton leak) respiration[1] | Can decrease mitochondrial respiration[8][10] |
| Reported Effects on Mitochondrial ROS | Lowers mitochondrial H2O2 efflux[1][2] | Lowers mitochondrial H2O2 efflux[1][2] | Scavenges mitochondrial superoxide[6][7] |
| Independent Verification | Limited to a single research group | Extensively studied by multiple independent groups | Extensively studied by multiple independent groups |
Signaling Pathway of Mitochondrial ROS Production and the Role of Uncouplers
Mitochondrial ROS are primarily generated as a byproduct of oxidative phosphorylation. Electrons leaking from Complex I and Complex III of the electron transport chain can prematurely react with oxygen to form superoxide (O2•-), which is then converted to hydrogen peroxide (H2O2). The mitochondrial membrane potential is a key driver of this process. Chemical uncouplers like this compound and DNP reduce this potential, thereby mitigating ROS production.
Caption: Signaling pathway of mitochondrial ROS production and the inhibitory action of chemical uncouplers like this compound and DNP.
Experimental Protocols
Measurement of Mitochondrial Hydrogen Peroxide (H₂O₂) Efflux
This protocol is adapted from studies investigating the effects of this compound and other uncouplers on mitochondrial ROS production.[1]
Objective: To quantify the rate of H₂O₂ released from isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MAS buffer)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
This compound, DNP, or other compounds of interest
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing respiration buffer, Amplex™ Red, HRP, and SOD.
-
Add a known amount of isolated mitochondria to the cuvette.
-
Add respiratory substrates to initiate electron transport and ROS production.
-
Record the baseline fluorescence for a set period.
-
Add the test compound (e.g., this compound, DNP) at the desired concentration.
-
Continuously record the change in fluorescence over time. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Calibrate the fluorescence signal using a standard curve of known H₂O₂ concentrations.
Caption: Experimental workflow for measuring mitochondrial H₂O₂ efflux using the Amplex™ Red assay.
Conclusion
The available evidence strongly suggests that this compound lowers mitochondrial ROS through its action as a chemical uncoupler, a mechanism it shares with compounds like DNP.[1][2] This effect is independent of its role as a BCKDK inhibitor.[1][4][5] However, the research supporting this specific mechanism for this compound currently originates from a single research group. For the broader scientific community and for professionals in drug development, independent verification from other laboratories would be crucial to solidify these findings.
In contrast, alternatives like DNP and the mitochondria-targeted antioxidant MitoQ have been extensively studied by numerous independent researchers, providing a more robust body of evidence for their effects on mitochondrial ROS. Therefore, while this compound shows promise as a tool to modulate mitochondrial function, further independent validation is necessary to fully ascertain its role and therapeutic potential in conditions associated with mitochondrial oxidative stress.
References
- 1. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis [escholarship.org]
- 5. The BCKDK inhibitor this compound is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mitochondrial ROS by MitoQ Alleviates White Matter Injury and Improves Outcomes after Intracerebral Haemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Q-Der: a next-generation CoQ10 analogue supercharging neuroprotection by combating oxidative stress and enhancing mitochondrial function [frontiersin.org]
- 8. Mitochondrial-Targeted Therapies Require Mitophagy to Prevent Oxidative Stress Induced by SOD2 Inactivation in Hypertrophied Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of BT2: A Guide for Laboratory Professionals
For researchers and scientists handling BT2, a compound identified as harmful if swallowed and very toxic to aquatic life, adherence to strict disposal protocols is paramount to ensure personal safety and environmental protection.[1] This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
This compound Waste Disposal Protocol
This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and empty containers, in a designated, leak-proof hazardous waste container.[3] This container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific CAS number (e.g., 922029-50-3) if known.[1] The label should also indicate the primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
Step 3: Storage
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should have secondary containment to control any potential leaks.
Step 4: Disposal
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Always follow your local, state, and federal regulations for hazardous waste disposal.[4][5]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.
-
Collect: Carefully collect the absorbent material and any contaminated debris, and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials and dispose of them as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [2] |
| Waste Container Type | Leak-proof, sealed, properly labeled | [3] |
| Waste Labeling | "Hazardous Waste," "this compound," CAS Number, Hazard Symbols | [1] |
| Disposal Method | Via licensed hazardous waste disposal service | [1] |
| Spill Cleanup Material | Inert absorbent (e.g., sand, vermiculite) |
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bacillus thuringiensis (BT2)
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for laboratory personnel working with Bacillus thuringiensis (Bt), a gram-positive bacterium commonly used as a biological pesticide. Adherence to these guidelines is critical to ensure a safe laboratory environment and prevent accidental exposure. The procedures outlined are consistent with Biosafety Level 2 (BSL-2) practices.
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling Bacillus thuringiensis cultures, spores, or contaminated materials.
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | Must be fully buttoned. Remove before leaving the laboratory. |
| Hand Protection | Disposable Gloves | Nitrile or latex. Change frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Required for all procedures. |
| Face Protection | Face Shield | To be used in conjunction with safety glasses or goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or higher | Recommended for procedures with a high likelihood of aerosolization, such as sonication, centrifugation, and vigorous vortexing. |
Operational Plan: Safe Handling Procedures
All work with Bacillus thuringiensis must be conducted following these step-by-step procedures to minimize the risk of exposure.
Preparation and Culturing
-
Aseptic Technique : All manipulations of Bt cultures must be performed in a certified Class II Biological Safety Cabinet (BSC) to contain aerosols.
-
Culture Media : Use appropriate culture media, such as Luria-Bertani (LB) agar or broth. For sporulation, specific media enriched with salts like manganese sulfate may be used.[1]
-
Incubation : Incubate cultures at 30°C for 24-48 hours.[2][3]
-
Labeling : All cultures must be clearly labeled with the strain name, date, and "Biohazard".
Experimental Manipulations
-
Centrifugation : Use sealed rotor heads or safety cups to prevent aerosol release during centrifugation. Rotors should be opened only inside the BSC.
-
Vortexing and Mixing : Cap tubes tightly. For vigorous mixing, perform inside the BSC.
-
Sharps : Minimize the use of sharps. If necessary, use safety-engineered sharps and dispose of them immediately in a designated sharps container.
-
Spills : In the event of a spill, immediately cover the area with absorbent material, apply a suitable disinfectant (see Section 3), and allow for the appropriate contact time before cleaning. Report all spills to the laboratory supervisor.
Disposal Plan: Decontamination and Waste Management
Proper decontamination and disposal of all Bt-contaminated materials are mandatory to prevent environmental release.
Decontamination
All surfaces and equipment must be decontaminated after use. Liquid waste must be decontaminated before disposal.
| Decontaminant | Concentration | Contact Time | Application |
| Autoclave (Steam Sterilization) | 121°C, 15 psi | 30-60 minutes | For all contaminated labware, media, and liquid waste. |
| 10% Bleach Solution (Sodium Hypochlorite) | 1:10 dilution of household bleach | 30 minutes | For work surfaces and equipment. Prepare fresh daily. |
| 70% Ethanol | 70% v/v in water | 10 minutes | For surfaces; less effective against spores. |
| Hydrogen Peroxide (H₂O₂) | 8% | 20 minutes | Effective against spores in aerosol and on surfaces.[3][4] |
| Chlorine Dioxide (ClO₂) Gas | 20-30 mg/L | 12 hours | For decontamination of sensitive equipment and enclosed spaces.[5] |
Waste Disposal
-
Solid Waste : All contaminated solid waste (e.g., petri dishes, gloves, gowns) must be placed in biohazard bags and autoclaved before being disposed of as regular waste.
-
Liquid Waste : All liquid cultures and contaminated liquids must be decontaminated by autoclaving or by adding bleach to a final concentration of 10% for at least 30 minutes before being poured down the drain with copious amounts of water.
-
Sharps : All contaminated sharps must be placed in a puncture-resistant, leak-proof sharps container labeled with the biohazard symbol. The container must be sealed and autoclaved before disposal.
Quantitative Toxicity Data
Bacillus thuringiensis is generally considered to have low acute toxicity to mammals. The following table summarizes available toxicity data.
| Exposure Route | Test Animal | LD₅₀ / LC₅₀ | Toxicity Category | Reference |
| Oral | Rat | > 5,000 mg/kg | Very Low | [6][7] |
| Dermal | Rabbit | > 5,000 mg/kg | Very Low | [7][8] |
| Inhalation | Rat | > 2.0 mg/L | Low | [9] |
LD₅₀ (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance in the air or water that is lethal to 50% of the test population.
Experimental Protocols
Protocol for Culturing Bacillus thuringiensis
This protocol describes the basic steps for growing a liquid culture of B. thuringiensis.
-
Prepare Media : Prepare Luria-Bertani (LB) broth and autoclave at 121°C for 20 minutes. Allow to cool to room temperature.
-
Inoculation : In a Class II BSC, use a sterile inoculating loop to transfer a single colony of B. thuringiensis from an agar plate to a flask containing sterile LB broth.
-
Incubation : Place the flask in a shaking incubator at 30°C and 200 rpm for 24-48 hours.
-
Monitoring Growth : Monitor the culture for turbidity, which indicates bacterial growth.
Protocol for Spore Preparation
This protocol outlines a method for inducing sporulation in B. thuringiensis.
-
Culture Growth : Grow a culture of B. thuringiensis in a nutrient-rich medium to a high cell density as described above.
-
Induce Sporulation : Inoculate a sporulation medium (e.g., Nutrient Sporulation Medium or LB enriched with salts) with the vegetative culture.
-
Incubation for Sporulation : Incubate the culture with vigorous aeration (shaking at 250 rpm) at 30°C for 3-5 days.
-
Harvest Spores : Centrifuge the culture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the spores and crystals.
-
Wash Spores : Resuspend the pellet in sterile deionized water and centrifuge again. Repeat this washing step three times to remove residual media and vegetative cell debris.
-
Verification : Examine a sample of the final suspension under a phase-contrast microscope to confirm the presence of spores and parasporal crystals.
Workflow for Safe Handling of Bacillus thuringiensis
Caption: Workflow for the safe handling of Bacillus thuringiensis.
References
- 1. easpublisher.com [easpublisher.com]
- 2. youtube.com [youtube.com]
- 3. ppqs.gov.in [ppqs.gov.in]
- 4. researchgate.net [researchgate.net]
- 5. pureline.com [pureline.com]
- 6. cabq.gov [cabq.gov]
- 7. EXTOXNET PIP - BACILLUS THURINGIENSIS [extoxnet.orst.edu]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. npic.orst.edu [npic.orst.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
